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Core Science & Biosynthesis

Foundational

N-(3-iodophenyl)morpholine-4-carboxamide: Structural Profiling and Synthetic Utility in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of highly diverse, drug-like chemical libraries relies on the strategic use of privileged scaffolds and versatile synthetic intermediates. N-(3-iodoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of highly diverse, drug-like chemical libraries relies on the strategic use of privileged scaffolds and versatile synthetic intermediates. N-(3-iodophenyl)morpholine-4-carboxamide is a highly specialized building block that merges three critical structural motifs: a morpholine ring, a urea (carboxamide) linker, and a meta-iodinated phenyl ring.

This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, its mechanistic rationale as a pharmacophore in kinase inhibitor design, and a self-validating experimental protocol for its synthesis. By understanding the causality behind its structural components, drug development professionals can leverage this intermediate for advanced palladium-catalyzed diversification.

Physicochemical Profiling & Pharmacophore Logic

The utility of N-(3-iodophenyl)morpholine-4-carboxamide in drug discovery is deeply rooted in its physicochemical properties, which align closely with Lipinski's Rule of Five.

Quantitative Data Summary

The following table summarizes the theoretical and calculated physicochemical properties of the compound, which dictate its behavior in both synthetic workflows and biological systems.

PropertyValuePharmacological / Synthetic Relevance
Molecular Formula C₁₁H₁₃IN₂O₂Defines atomic composition and isotopic mass.
Molecular Weight 332.14 g/mol Optimal for small-molecule therapeutics (< 500 Da).
H-Bond Donors 1 (Urea NH)Critical for interacting with target protein backbones.
H-Bond Acceptors 3 (C=O, Morpholine N, O)Enhances solubility and target binding affinity.
Topological Polar Surface Area ~55.0 ŲExcellent range for membrane permeability and oral bioavailability.
LogP (Estimated) ~2.8Balances aqueous solubility (morpholine) with lipophilicity (iodo-phenyl).
Structural Rationale
  • The Morpholine Ring: Morpholine is a privileged heterocyclic pharmacophore widely used to improve the aqueous solubility of lipophilic drug candidates and modulate pharmacokinetic properties[1]. In many targeted therapies, the morpholine oxygen acts as a solvent-exposed moiety that improves the overall metabolic stability of the molecule.

  • The Urea Linker: Urea derivatives are foundational in the design of Type II and Type III kinase inhibitors (e.g., Sorafenib, Lenvatinib). The urea motif forms critical bidentate hydrogen bonds with the highly conserved DFG (Asp-Phe-Gly) motif of kinases when they adopt an inactive "DFG-out" conformation [2.2].

  • The 3-Iodo Handle: The iodine atom at the meta position of the phenyl ring provides a highly reactive, orthogonal site for late-stage functionalization. Iodine is the most reactive halogen in oxidative addition steps during cross-coupling, allowing for mild reaction conditions.

Pharmacophore Compound N-(3-iodophenyl)morpholine -4-carboxamide Morpholine Morpholine Ring (Solubility & PK Modulator) Compound->Morpholine Urea Urea Motif (H-Bond Donor/Acceptor) Compound->Urea Iodo 3-Iodo Group (Synthetic Handle) Compound->Iodo Kinase DFG-Out Kinase Binding (e.g., Glu/Asp interactions) Morpholine->Kinase Solvent Exposure Urea->Kinase Bidentate Binding CrossCoupling Pd-Catalyzed Cross-Coupling (Library Generation) Iodo->CrossCoupling Diversification

Diagram 1: Pharmacophore logic and structural utility of N-(3-iodophenyl)morpholine-4-carboxamide.

Mechanistic Rationale in Target-Based Design

When designing libraries around the N-(3-iodophenyl)morpholine-4-carboxamide core, researchers exploit the predictable binding modalities of the urea group. As detailed in recent literature on 2 [1], the urea NH acts as a strong hydrogen bond donor to the side-chain carboxylate of a conserved glutamate residue in the kinase hinge region. Simultaneously, the urea carbonyl oxygen accepts a hydrogen bond from the backbone amide of the aspartate in the DFG motif.

The meta-substitution of the iodine atom ensures that any subsequent aryl or heteroaryl group appended via cross-coupling is vectored directly into the adjacent allosteric hydrophobic pocket. This specific trajectory avoids steric clashes with the kinase hinge, maximizing binding affinity and selectivity.

Synthesis Workflow & Experimental Protocol

The synthesis of N-(3-iodophenyl)morpholine-4-carboxamide can be achieved through two primary pathways: the reaction of 3-iodoaniline with morpholine-4-carbonyl chloride [2.3], or the nucleophilic trapping of 3-iodophenyl isocyanate with morpholine.

The isocyanate route is preferred due to its high atom economy, quantitative yields, and the avoidance of harsh, moisture-sensitive acyl chlorides. The trapping of isocyanates by morpholine quantitatively affords the corresponding urea derivatives, representing a highly efficient and "green" alternative [2.4].

Synthesis Isocyanate 3-Iodophenyl Isocyanate Reaction Nucleophilic Addition (DCM, 0°C to RT) Isocyanate->Reaction Morpholine Morpholine Morpholine->Reaction Product N-(3-iodophenyl)morpholine -4-carboxamide Reaction->Product Validation TLC Monitoring & Precipitation Workup Product->Validation Purify

Diagram 2: Synthesis workflow via isocyanate trapping, highlighting the self-validating purification step.
Step-by-Step Protocol: Isocyanate Trapping

Objective: Synthesize N-(3-iodophenyl)morpholine-4-carboxamide with >95% purity without the need for column chromatography.

Materials:

  • 3-Iodophenyl isocyanate (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes (for precipitation)

Procedure & Causality:

  • Preparation: Dissolve 3-iodophenyl isocyanate (10 mmol) in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere.

    • Causality: Isocyanates are highly sensitive to moisture and will readily hydrolyze to form symmetrical diaryl ureas. Anhydrous conditions prevent this side reaction.

  • Addition: Cool the flask to 0 °C using an ice bath. Add morpholine (11 mmol) dropwise over 10 minutes.

    • Causality: The nucleophilic attack of the secondary amine on the isocyanate carbon is highly exothermic. Cooling controls the reaction kinetics, preventing localized heating and the formation of unwanted byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Causality: Ensuring complete conversion. The slight excess of morpholine drives the reaction to completion.

  • Self-Validating Quality Control (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system. The disappearance of the high-Rf isocyanate spot and the appearance of a lower-Rf UV-active spot confirms the formation of the highly polar urea derivative.

  • Workup & Purification: Concentrate the DCM in vacuo to approximately 5 mL. Add 30 mL of cold hexanes dropwise while stirring vigorously.

    • Causality: The target urea derivative is highly soluble in DCM but insoluble in non-polar hexanes. This solvent-antisolvent precipitation selectively crystallizes the product, leaving excess morpholine and trace impurities in the supernatant.

  • Isolation: Filter the resulting white precipitate under a vacuum, wash with cold hexanes (2 x 10 mL), and dry under a high vacuum for 12 hours.

Analytical Validation:

  • ¹H-NMR (400 MHz, DMSO-d₆): Look for a characteristic singlet at ~8.5 ppm corresponding to the urea NH. The morpholine protons will appear as two distinct multiplets around 3.4 ppm and 3.6 ppm. The aromatic protons will exhibit a characteristic splitting pattern for a 1,3-disubstituted benzene ring.

  • LC-MS: Confirm the mass with an [M+H]⁺ peak at m/z 333.

Downstream Applications: Palladium-Catalyzed Diversification

Once synthesized, N-(3-iodophenyl)morpholine-4-carboxamide serves as a central hub for library generation. The 3-iodo group is primed for Suzuki-Miyaura cross-coupling with various boronic acids.

Because the iodine atom undergoes oxidative addition with Pd(0) catalysts much faster than bromides or chlorides, reactions can be conducted at lower temperatures (e.g., 60 °C) using mild bases (e.g., K₂CO₃). This preserves the integrity of the potentially sensitive morpholine-urea motif while allowing researchers to rapidly append diverse chemical spaces to the meta position, systematically exploring the structure-activity relationship (SAR) of the target kinase's hydrophobic pocket.

References

  • Source: National Institutes of Health (NIH)
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences Source: E3S Web of Conferences URL
  • Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH)
  • Morpholine Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry Source: ACS Publications URL

Sources

Exploratory

Analytical Characterization and High-Resolution Mass Spectrometry Profiling of N-(3-iodophenyl)morpholine-4-carboxamide

Executive Summary N-(3-iodophenyl)morpholine-4-carboxamide is a highly versatile urea-derived building block utilized in advanced pharmaceutical synthesis. The morpholine-4-carboxamide moiety serves as a robust hydrogen-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-iodophenyl)morpholine-4-carboxamide is a highly versatile urea-derived building block utilized in advanced pharmaceutical synthesis. The morpholine-4-carboxamide moiety serves as a robust hydrogen-bond acceptor/donor system, frequently deployed in the design of kinase inhibitors and central nervous system (CNS) modulators. Conversely, the meta-substituted iodine atom provides an optimal thermodynamic handle for late-stage transition-metal-catalyzed cross-coupling reactions. For researchers synthesizing complex structure-activity relationship (SAR) libraries from this scaffold, rigorous structural validation via High-Resolution Mass Spectrometry (HRMS) is a non-negotiable quality control step. This technical guide details the physicochemical properties, the exact mass theoretical framework, and a self-validating LC-QTOF-MS protocol for the characterization of this compound.

Physicochemical and Structural Profiling

To accurately configure analytical instrumentation, the fundamental properties of the target analyte must be established. Table 1 summarizes the quantitative data for N-(3-iodophenyl)morpholine-4-carboxamide.

Table 1: Quantitative Structural and Physicochemical Data

ParameterValueDescription
Chemical Formula C₁₁H₁₃IN₂O₂Base uncharged molecule.
Molecular Weight 332.14 g/mol Abundance-weighted average of all isotopes.
Exact Mass 332.00217 DaCalculated mass of the most abundant monoisotopic combination.
[M+H]⁺ Exact Mass 333.00945 DaTheoretical exact mass of the protonated molecular ion.
SMILES String O=C(NC1=CC=CC(I)=C1)N2CCOCC2Linear notation for cheminformatics databases.

Theoretical Framework: The Mass Defect of Halogenated Ureas

In mass spectrometry, distinguishing between the molecular weight and the exact mass is critical for accurate compound identification. For N-(3-iodophenyl)morpholine-4-carboxamide, the exact mass is calculated using the monoisotopic masses of its constituent elements: ¹²C, ¹H, ¹⁴N, ¹⁶O, and ¹²⁷I.

Causality of the Iodine Mass Defect: Unlike chlorine or bromine, which present characteristic M and M+2 isotopic doublets that aid in visual spectral identification, naturally occurring iodine is entirely monoisotopic (¹²⁷I) . However, ¹²⁷I possesses a significant negative mass defect. Its exact monoisotopic mass is 126.90447 Da , which is less than its nominal mass of 127. This isotopic property pulls the overall exact mass of the neutral molecule (332.00217 Da) slightly below its nominal mass (332 Da).

Understanding this negative mass defect is essential when configuring the mass extraction windows in HRMS software. If a generic integer-based mass extraction is used, the software may fail to integrate the peak, leading to false-negative results.

Experimental Protocol: Self-Validating LC-QTOF-MS Workflow

To achieve sub-2 ppm mass accuracy during the characterization of N-(3-iodophenyl)morpholine-4-carboxamide, a Quadrupole Time-of-Flight (QTOF) mass spectrometer coupled to a UHPLC system is utilized .

Causality of Protocol Choices: Time-of-Flight (TOF) analyzers are highly sensitive to ambient temperature fluctuations, which can cause micro-expansions in the flight tube and subsequent drift in ion flight times. To counteract this and ensure absolute trustworthiness, the protocol below employs a dual-spray electrospray ionization (ESI) source for the continuous infusion of a reference mass solution. This creates a self-validating system where the instrument recalibrates the m/z axis in real-time for every single scan, ensuring the exact mass measurement is independent of environmental variables.

Step-by-Step Methodology
  • Sample Preparation: Dissolve N-(3-iodophenyl)morpholine-4-carboxamide in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Reasoning: Formic acid acts as an abundant proton source, driving the ionization equilibrium toward the [M+H]⁺ species required for ESI+ detection.

  • Chromatographic Separation: Inject 2 µL of the working solution onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Operate the source in positive ion mode. Set the capillary voltage to 3500 V and the drying gas temperature to 250 °C to ensure optimal droplet desolvation.

  • Real-Time Mass Calibration (Self-Validation): Concurrently infuse a reference mass solution containing Purine ([M+H]⁺ = 121.05087) and HP-0921 ([M+H]⁺ = 922.00980) via the second nebulizer. The system must lock onto these masses to correct flight-time drift dynamically.

  • Data Acquisition & Validation: Acquire data in full-scan mode (m/z 100–1000) with a resolving power of >30,000 FWHM. Extract the theoretical [M+H]⁺ ion at m/z 333.00945. The protocol is considered validated if the measured mass falls within a ±2 ppm error window of the theoretical exact mass.

Workflow Visualization

LC_QTOF_Workflow SamplePrep Sample Prep (0.1% FA in MeOH) UHPLC UHPLC Separation (C18 Column) SamplePrep->UHPLC 2 µL Inject ESI ESI+ Ionization ([M+H]+ Generation) UHPLC->ESI Eluent QTOF QTOF HRMS (>30k FWHM) ESI->QTOF Ions Validation Data Validation (Mass Error < 2 ppm) QTOF->Validation Spectra

Caption: LC-QTOF-MS Workflow for Exact Mass Validation of N-(3-iodophenyl)morpholine-4-carboxamide.

Synthetic Context and Downstream Applications

The synthesis of N-(3-iodophenyl)morpholine-4-carboxamide typically avoids highly toxic phosgene gas by utilizing safer, modern alternatives such as 1,1'-carbonyldiimidazole (CDI) or the direct nucleophilic addition of morpholine to 3-iodophenyl isocyanate .

Once synthesized and validated via the exact mass protocol above, the compound acts as a linchpin in drug discovery. The iodine atom at the meta position of the phenyl ring is primed for palladium-catalyzed cross-coupling. This allows medicinal chemists to rapidly append diverse aryl, heteroaryl, or alkyne groups to explore the chemical space around the urea pharmacophore without needing to rebuild the morpholine-urea core for every derivative.

Synthesis_Pathway Iso 3-Iodophenyl Isocyanate Coupling Nucleophilic Addition (Phosgene-Free) Iso->Coupling Morph Morpholine Morph->Coupling Target N-(3-iodophenyl)morpholine-4-carboxamide Coupling->Target SAR Pd-Catalyzed Cross-Coupling (SAR Library Generation) Target->SAR Suzuki/Sonogashira

Caption: Phosgene-free synthesis and downstream application in SAR library generation.

References

  • Iodine | I2 | CID 807 , PubChem - National Institutes of Health (NIH). Available at:[Link]

  • Exact Masses of the Elements and Isotopic Abundances , Scientific Instrument Services. Available at:[Link]

  • Liquid chromatography-quadrupole-time-of-flight mass spectrometry screening procedure for urine samples in forensic casework compared to gas chromatography-mass spectrometry , Drug Testing and Analysis (PubMed). Available at: [Link]

  • Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature , The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Foundational

N-(3-iodophenyl)morpholine-4-carboxamide safety data sheet (SDS) and handling

An In-depth Technical Guide to the Safe Handling of N-(3-iodophenyl)morpholine-4-carboxamide Abstract Introduction: A Molecule of Interest in Modern Drug Discovery N-(3-iodophenyl)morpholine-4-carboxamide belongs to a cl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of N-(3-iodophenyl)morpholine-4-carboxamide

Abstract

Introduction: A Molecule of Interest in Modern Drug Discovery

N-(3-iodophenyl)morpholine-4-carboxamide belongs to a class of compounds with significant potential in medicinal chemistry. The presence of the iodinated phenyl ring offers a site for further chemical modification, while the morpholine-4-carboxamide moiety is a common scaffold in pharmacologically active molecules. Understanding the safety profile of this compound is paramount for its exploration in drug development pipelines. This guide provides a detailed analysis of its anticipated hazards and outlines best practices for its handling, storage, and disposal, with a focus on the scientific rationale behind each recommendation.

Anticipated Hazard Profile

Based on an analysis of related chemical structures, N-(3-iodophenyl)morpholine-4-carboxamide is anticipated to present the following hazards. This profile is a composite, drawing from data on compounds such as 4-(3-iodophenyl)morpholine, morpholine-4-carboxamide, and other halogenated aromatic compounds.

GHS Hazard Pictograms (Anticipated):

Signal Word: Warning

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications are based on the known properties of the morpholine carboxamide and iodinated phenyl moieties. The morpholine component can cause skin and eye irritation, while fine powders of organic compounds can lead to respiratory tract irritation.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment. For handling N-(3-iodophenyl)morpholine-4-carboxamide, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles (conforming to EN 166 or NIOSH standards).[1]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Nitrile rubber gloves.[1][2]Provides a barrier against skin contact, which can cause irritation. Gloves should be inspected before use and changed regularly.[1]
Body Protection A lab coat or other protective clothing.[1]Prevents contamination of personal clothing and protects the skin from accidental spills.
Respiratory Use in a well-ventilated area or a chemical fume hood.[1] A NIOSH-approved respirator may be necessary if ventilation is inadequate.Minimizes the inhalation of dust particles, which may cause respiratory irritation.[1]

Safe Handling and Operational Workflow

A systematic approach to handling N-(3-iodophenyl)morpholine-4-carboxamide is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling in a laboratory setting.

Preparation

Before handling the compound, ensure that all necessary safety measures are in place:

  • Confirm that the chemical fume hood is functioning correctly.

  • Assemble all required PPE and ensure it is in good condition.

  • Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.

Handling

When working with N-(3-iodophenyl)morpholine-4-carboxamide, adhere to the following procedures:

  • Weighing: When weighing the solid compound, use a spatula and a weigh boat to avoid creating dust.[1]

  • Dissolving: If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Labeling: Ensure all containers are clearly and accurately labeled with the compound name, concentration, and date.

Post-Handling

After completing work with the compound:

  • Decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Segregate all waste materials as described in the disposal plan.

  • Carefully remove PPE to avoid self-contamination.

  • Wash hands thoroughly with soap and water after work is complete.[1]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Prepare Equipment prep2->prep3 handle1 Weigh Solid prep3->handle1 Proceed to Handling handle2 Dissolve/Use in Reaction handle1->handle2 post1 Decontaminate handle2->post1 Proceed to Post-Handling post2 Segregate Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: A logical workflow for the safe handling of N-(3-iodophenyl)morpholine-4-carboxamide.

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air and keep them at rest in a position comfortable for breathing.[3] If respiratory irritation occurs, seek medical attention.[1]
Skin Contact Immediately wash with plenty of soap and water.[1] Remove contaminated clothing.[3] If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Disposal
  • Solid Waste: Collect any unused or expired N-(3-iodophenyl)morpholine-4-carboxamide in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, compatible, and labeled hazardous liquid waste container. Do not pour down the drain.[1]

  • Dispose of all waste in accordance with local, regional, and national regulations.

Environmental Considerations: The Hidden Risks of Iodinated Compounds

While the immediate toxicological profile of N-(3-iodophenyl)morpholine-4-carboxamide is the primary focus of this guide, it is crucial for drug development professionals to be aware of the potential downstream environmental impacts of iodinated compounds. Research has shown that iodinated pharmaceuticals, particularly iodinated X-ray contrast media, can be persistent in the environment and are not always effectively removed by wastewater treatment plants.[5][6]

These compounds can react with disinfectants like chlorine and chloramine in water treatment facilities to form highly toxic iodinated disinfection by-products (iodo-DBPs).[5][6] Iodo-DBPs have been shown to be more genotoxic and cytotoxic than their brominated or chlorinated analogs.[6] The presence of iodinated compounds in source waters is a growing concern due to the potential for the formation of these harmful by-products in drinking water.[5]

Environmental_Pathway cluster_source Source cluster_treatment Wastewater Treatment cluster_environment Aquatic Environment cluster_disinfection Drinking Water Treatment cluster_byproduct Toxic Byproduct Formation A N-(3-iodophenyl)morpholine- 4-carboxamide in Lab Waste B Incomplete Removal A->B Enters Wastewater C Presence in Source Water B->C Discharge D Reaction with Disinfectants (Chlorine, Chloramine) C->D Abstraction E Formation of Iodinated Disinfection By-products (Iodo-DBPs) D->E Chemical Reaction

Caption: The potential environmental pathway for the formation of iodo-DBPs from iodinated compounds.

Conclusion

While N-(3-iodophenyl)morpholine-4-carboxamide holds promise as a building block in drug discovery, its safe handling is of the utmost importance. By adopting the principles of proactive safety, including the consistent use of appropriate PPE, adherence to a structured handling workflow, and awareness of emergency procedures, researchers can mitigate the risks associated with this compound. Furthermore, an understanding of the potential environmental impact of iodinated molecules encourages responsible stewardship of chemical waste. This guide serves as a foundational resource for the safe and effective use of N-(3-iodophenyl)morpholine-4-carboxamide in the laboratory.

References

  • Penta s.r.o. Morpholine - SAFETY DATA SHEET. (April 16 2025). [Link]

  • Univar Solutions. Morpholine - SAFETY DATA SHEET. (March 16 2020). [Link]

  • Redox. Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. [Link]

  • Chemsrc. CAS#:890593-38-1 | N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide. [Link]

  • Carl ROTH. Morpholine - Safety Data Sheet. [Link]

  • NextSDS. 4-(3-iodophenyl)morpholine — Chemical Substance Information. [Link]

  • PubMed. Formation of Toxic Iodinated Disinfection By-Products From Compounds Used in Medical Imaging. (August 15 2011). [Link]

  • ACS Publications. Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (January 21 2022). [Link]

  • MDPI. Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. (November 18 2022). [Link]

  • National Institutes of Health. Nontoxic Medical Imaging Agents Form Toxic DBPs. (December 01 2011). [Link]

  • ACS Publications. Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. (July 15 2011). [Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of N-(3-iodophenyl)morpholine-4-carboxamide: A Mechanistic Guide

Executive Summary In contemporary drug discovery, the strategic incorporation of specific heterocycles and halogens is paramount for tuning a molecule's target affinity and its Absorption, Distribution, Metabolism, and E...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of specific heterocycles and halogens is paramount for tuning a molecule's target affinity and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. N-(3-iodophenyl)morpholine-4-carboxamide (CAS: 2418727-40-7)[1] represents a highly specialized structural motif frequently utilized as a pharmacophore or intermediate in the development of covalent inhibitors (such as blood coagulation Factor XIIa inhibitors)[2] and BET bromodomain inhibitors[3].

As a Senior Application Scientist, I approach the pharmacokinetic evaluation of this compound not as a routine checklist, but as a mechanistic puzzle. The molecule presents a fascinating physicochemical dichotomy: the hydrophilic, weakly basic morpholine ring is juxtaposed against the intensely lipophilic, heavy-halogenated 3-iodophenyl moiety, bridged by a carboxamide (urea-like) linkage. This whitepaper dissects the causality behind its pharmacokinetic behavior, providing self-validating protocols to optimize its bioavailability.

Physicochemical Profiling: The Foundation of Bioavailability

The oral bioavailability of any small molecule is fundamentally dictated by its solubility and permeability—the core tenets of the Biopharmaceutics Classification System (BCS).

  • The Morpholine Moiety: Morpholine is a privileged scaffold in CNS and systemic drug design. Its weak basicity (pKa ~8.7) and oxygen heteroatom allow it to participate in hydrogen bonding, which typically enhances aqueous solubility and modulates the overall lipophilic-hydrophilic balance of the molecule[4][5].

  • The 3-Iodophenyl Moiety: Iodine is the largest, most polarizable, and most lipophilic of the common halogens used in medicinal chemistry. Its inclusion drastically increases the partition coefficient (LogP) and drives a high volume of distribution ( Vd​ ), but it severely penalizes thermodynamic aqueous solubility[6].

  • The Carboxamide Linkage: Acting as a rigid, planar hydrogen-bond donor/acceptor, this linkage provides structural stability but can limit passive membrane permeability if not shielded from the aqueous environment.

Table 1: Predicted Physicochemical & ADME Parameters
ParameterPredicted ValueMechanistic Driver
Molecular Weight 332.14 g/mol Optimal for small-molecule diffusion.
cLogP 2.8 - 3.2Driven by the heavy iodine atom; indicates high lipophilicity.
Aqueous Solubility (pH 7.4) < 10 µg/mLPoor solubility due to the hydrophobic 3-iodophenyl ring.
Caco-2 Permeability ( Papp​ ) >15×10−6 cm/sHigh passive permeability facilitated by the lipophilic halogen.
Plasma Protein Binding (PPB) > 95%Strong hydrophobic interactions between the iodophenyl group and albumin.

Metabolic Stability and Clearance Pathways

Understanding the metabolic fate of N-(3-iodophenyl)morpholine-4-carboxamide requires isolating the vulnerabilities of its distinct structural domains.

  • CYP3A4-Mediated Oxidation: The morpholine ring is a notorious substrate for Cytochrome P450 3A4 (CYP3A4). The adjacent carbons to the nitrogen and oxygen atoms are highly susceptible to oxidation, leading to the formation of morpholinone derivatives or resulting in N-dealkylation and ring-opening[4][7][8].

  • Amidase Hydrolysis: While carboxamides are generally more stable than esters, they can be cleaved by hepatic amidases into 3-iodoaniline and morpholine[9][10].

  • Dehalogenation: Although carbon-iodine bonds on aromatic rings are relatively stable compared to aliphatic halides, specific oxidative dehalogenation pathways can occur in the liver, potentially leading to reactive intermediates[6][11].

MetabolicPathway Parent N-(3-iodophenyl) morpholine-4-carboxamide CYP3A4 CYP3A4 Oxidation (Hepatic Microsomes) Parent->CYP3A4 Phase I Amidase Amidase Hydrolysis (Hepatic/Plasma) Parent->Amidase Phase I Met1 Morpholinone Derivative CYP3A4->Met1 C-Oxidation Met2 Ring-Opened Dealkylation CYP3A4->Met2 N-Dealkylation Met3 3-Iodoaniline + Morpholine Amidase->Met3 Cleavage

Fig 1. Primary phase I metabolic pathways of N-(3-iodophenyl)morpholine-4-carboxamide.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

To validate the CYP3A4 liability, a self-validating microsomal stability assay must be executed. This protocol isolates Phase I metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 10 mM stock solution of N-(3-iodophenyl)morpholine-4-carboxamide in 100% DMSO.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL HLM protein, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound (final DMSO concentration <0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (cofactor for CYP enzymes).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Data Processing: Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the slope of the natural log of remaining compound versus time.

In Vivo Pharmacokinetics & Formulation Strategy

Because N-(3-iodophenyl)morpholine-4-carboxamide suffers from poor aqueous solubility but high permeability (a classic BCS Class II profile), its oral bioavailability is dissolution rate-limited. Administering this compound as a neat powder will result in erratic, sub-therapeutic exposure.

To achieve meaningful in vivo data, we must utilize enabling formulations. For intravenous (IV) dosing, a co-solvent system is required. For oral (PO) dosing, an Amorphous Solid Dispersion (ASD) or a lipid-based formulation (e.g., SEDDS) is highly recommended to bypass the crystalline lattice energy barrier imposed by the planar iodophenyl-carboxamide structure.

PKWorkflow Step1 Physicochemical Profiling Step2 In Vitro ADME (HLM / Caco-2) Step1->Step2 Step3 Formulation (Co-solvent / ASD) Step2->Step3 Step4 In Vivo PK (Rodent IV/PO) Step3->Step4

Fig 2. Sequential preclinical PK and formulation workflow for lipophilic carboxamides.

Protocol 2: In Vivo Pharmacokinetic Evaluation in Sprague-Dawley Rats

This protocol establishes the absolute bioavailability ( F% ) and volume of distribution ( Vd​ ).

Step-by-Step Methodology:

  • Formulation Preparation:

    • IV Formulation (1 mg/kg): Dissolve the compound in 5% DMSO, add 10% Solutol HS-15, and dilute with 85% sterile saline. Sonicate until visually clear.

    • PO Formulation (10 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) with 0.2% Tween-80 in deionized water. Homogenize thoroughly.

  • Animal Dosing: Use jugular vein-cannulated male Sprague-Dawley rats (n=3 per route, fasted overnight). Administer the IV dose via the tail vein (bolus) and the PO dose via oral gavage.

  • Blood Sampling: Collect 200 µL blood samples via the jugular cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately into K2-EDTA tubes and invert gently.

  • Plasma Separation: Centrifuge blood at 3000 x g for 10 minutes at 4°C. Extract the plasma layer and store at -80°C until analysis.

  • Bioanalysis: Precipitate plasma proteins using acetonitrile (1:3 ratio). Analyze via LC-MS/MS. Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

Table 2: Simulated Pharmacokinetic Parameters (Rat Model)
PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Mechanistic Interpretation
Cmax​ 850 ng/mL120 ng/mLLow PO Cmax​ indicates dissolution-limited absorption.
Tmax​ 0.083 h2.5 hDelayed Tmax​ is typical for highly lipophilic, poorly soluble drugs.
AUC0−∞​ 1400 h·ng/mL2100 h·ng/mLModerate exposure; indicates significant first-pass metabolism.
Clearance ( CL ) 11.9 mL/min/kgN/AModerate clearance, primarily driven by hepatic CYP3A4.
Volume of Dist. ( Vss​ ) 4.2 L/kgN/AHigh Vss​ due to extensive tissue partitioning by the 3-iodophenyl group.
Bioavailability ( F% ) 100%15% Poor absolute bioavailability necessitating formulation optimization.

Conclusion & Future Perspectives

N-(3-iodophenyl)morpholine-4-carboxamide is a structurally compelling molecule that perfectly illustrates the trade-offs inherent in modern medicinal chemistry. While the 3-iodophenyl group provides excellent target engagement potential through halogen bonding and hydrophobic interactions, it severely restricts aqueous solubility. Concurrently, the morpholine ring, intended to rescue solubility, introduces a distinct metabolic liability via CYP3A4 oxidation.

To successfully advance compounds of this class, drug development professionals must prioritize enabling formulations (like ASDs) early in the preclinical pipeline and consider structural modifications—such as deuteration of the morpholine ring or fluorination adjacent to the metabolic soft spots—to mitigate intrinsic clearance without sacrificing target affinity.

Sources

Foundational

Preliminary Toxicity Screening for N-(3-iodophenyl)morpholine-4-carboxamide: A Technical Guide for Preclinical Evaluation

Executive Summary & Structural Toxicology Profiling The transition of a novel small molecule from synthetic conception to preclinical validation hinges on a rigorous, mechanistically sound toxicity screening cascade. N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Toxicology Profiling

The transition of a novel small molecule from synthetic conception to preclinical validation hinges on a rigorous, mechanistically sound toxicity screening cascade. N-(3-iodophenyl)morpholine-4-carboxamide represents a highly functionalized scaffold. The morpholine-4-carboxamide core is highly valued in medicinal chemistry for its favorable physicochemical properties, often utilized in kinase inhibitors and CNS-active agents. However, the incorporation of a 3-iodophenyl moiety introduces specific toxicological liabilities that dictate our screening strategy.

Causality in Experimental Design

Before initiating wet-lab assays, we must establish the causality behind our testing choices based on structural alerts:

  • The Morpholine-4-Carboxamide Core: While generally metabolically stable, basic amines and morpholine rings can inadvertently interact with the cardiac potassium channel (hERG), necessitating early cardiovascular safety pharmacology.

  • The 3-Iodophenyl Moiety: Iodine is a heavy, highly polarizable halogen. While it improves lipophilicity and target binding via halogen bonding, it is highly prone to Cytochrome P450 (CYP450)-mediated deiodination in the liver. This cleavage can generate reactive aryl radicals or free iodide, leading to oxidative stress, glutathione (GSH) depletion, and subsequent hepatocellular apoptosis.

To mitigate these risks, we employ a multi-tier, self-validating screening workflow designed to fail fast and fail cheap, ensuring only safe candidates progress to lead optimization.

ToxicityWorkflow A N-(3-iodophenyl)morpholine-4-carboxamide Synthesis & Purity Check B In Silico Profiling (QSAR, Structural Alerts) A->B C Tier 1: In Vitro Screening (HepG2, hERG, Ames) B->C D Tier 2: ADME & Metabolic Stability (Microsomes, CYP450) C->D G Toxicity Alert / Redesign C->G High cytotoxicity E Tier 3: In Vivo Acute Toxicity (Rodent Model) D->E F Go/No-Go Decision for Lead Optimization E->F No severe tox E->G Severe tox

Workflow for multi-tier toxicity screening of novel carboxamide derivatives.

Tier 1: In Vitro Cytotoxicity & Safety Pharmacology

Hepatotoxicity Screening (HepG2 Cell Viability)

Because the 3-iodophenyl group poses a high risk for reactive metabolite formation, primary hepatotoxicity screening is critical. We utilize the HepG2 cell line, which retains trace CYP activity, to assess baseline cytotoxicity.

Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in 96-well plates; incubate for 24 hours at 37°C.

  • Compound Treatment: Treat cells with N-(3-iodophenyl)morpholine-4-carboxamide at escalating doses (0.1 µM to 100 µM) for 48 hours.

  • Self-Validation Step: To ensure the assay is a self-validating system, treat parallel wells with 0.1% DMSO (Vehicle Negative Control) to establish the 100% viability baseline, and Chlorpromazine (50 µM) as a Positive Control to verify assay sensitivity to known hepatotoxins.

  • Readout: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader.

Cardiotoxicity (hERG Patch-Clamp Assay)

To comply with the [1], we must evaluate the compound's potential to block the hERG (Kv11.1) channel, a primary cause of lethal QT prolongation.

Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human hERG channel.

  • Electrophysiology: Establish a whole-cell patch-clamp configuration.

  • Self-Validation Step: Perfuse extracellular solution (Negative Control) to establish a stable baseline tail current. Subsequently, perfuse E-4031 (100 nM), a known hERG inhibitor, to ensure >80% channel block (Positive Control). If the positive control fails to block the channel, the entire plate data is discarded.

  • Compound Perfusion: Perfuse the test compound at 1, 10, and 30 µM.

  • Readout: Measure peak tail current amplitude at -50 mV to calculate the IC50​ . A threshold of IC50​>10μM is required for a Go decision.

Tier 2: Genotoxicity & Metabolic Stability

Bacterial Reverse Mutation (Ames Test)

Halogenated aromatic compounds can occasionally intercalate DNA or form reactive epoxides. The Ames test is conducted in strict accordance with [2] to detect point mutations and frameshifts.

Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537).

  • Self-Validation Step: Plate bacteria with vehicle (DMSO) to establish the spontaneous reversion baseline. Simultaneously, plate with strain-specific mutagens (e.g., Sodium azide for TA1535, 2-aminoanthracene for S9-activated strains) to validate strain sensitivity and S9 metabolic viability.

  • Exposure: Mix the test compound (up to 5000 µ g/plate ) with bacteria and top agar, both in the presence and absence of rat liver S9 fraction.

  • Readout: Pour onto minimal glucose agar plates, incubate at 37°C for 48-72 hours, and count revertant colonies.

MechanisticPathway A N-(3-iodophenyl)morpholine -4-carboxamide B Hepatic CYP450 Metabolism A->B C Deiodination / Reactive Metabolite B->C Oxidation D GSH Depletion C->D E Oxidative Stress (ROS Generation) D->E F Hepatocellular Apoptosis E->F

Proposed CYP450-mediated deiodination and oxidative stress signaling pathway.

Tier 3: In Vivo Acute Toxicity

Acute Oral Toxicity (Rodent Model)

To determine the systemic hazard profile, in vivo acute oral toxicity is evaluated using the step-wise acute toxic class method outlined in [3]. This method minimizes animal usage while providing robust LD50​ estimates.

Methodology:

  • Preparation: Fast female Wistar rats (n=3 per step) overnight prior to dosing.

  • Dosing: Administer N-(3-iodophenyl)morpholine-4-carboxamide via oral gavage at a starting dose of 300 mg/kg.

  • Self-Validation Step: Monitor animals continuously for the first 24 hours, then daily for 14 days. Record body weight and clinical signs (tremors, lethargy). Perform gross necropsy on all animals to validate whether mortality was due to systemic exposure or localized gastrointestinal irritation (e.g., gavage error or caustic damage).

  • Decision Tree: If 2-3 animals die, de-escalate the dose to 50 mg/kg for the next cohort. If 0-1 die, escalate to 2000 mg/kg.

Quantitative Data Presentation & Decision Matrices

To ensure rapid, data-driven decision-making, all quantitative thresholds and self-validating control parameters are summarized below.

Table 1: Predictive Toxicity Metrics & Go/No-Go Thresholds

Assay / ParameterMetric EvaluatedGo/No-Go ThresholdMechanistic Implication
HepG2 MTT Assay IC50​ (Viability) >50μM Indicates low risk of intrinsic hepatocellular death.
hERG Patch-Clamp IC50​ (Tail Current) >10μM Low risk of delayed ventricular repolarization (QT prolongation).
Ames Test (OECD 471) Revertant Colonies <2 -fold over vehicleAbsence of mutagenic potential (frameshift/point mutation).
Acute Oral (OECD 423) Estimated LD50​ >2000 mg/kgClassified as GHS Category 5 or Unclassified (Low acute hazard).

Table 2: Self-Validating Control Matrix

ProtocolNegative Control (Baseline)Positive Control (Validation)System Validation Criteria
Hepatotoxicity 0.1% DMSOChlorpromazine (50 µM)Positive control must induce >70% cell death.
Cardiotoxicity Extracellular BufferE-4031 (100 nM)Positive control must yield >80% hERG current block.
Genotoxicity 0.1% DMSO2-Aminoanthracene (+S9)Positive control must yield a ≥3 -fold increase in revertants.
In Vivo Toxicity Sham Gavage (Vehicle)N/A (Ethical constraints)Necropsy must confirm compound presence in GI tract without physical trauma.

References

  • ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline European Medicines Agency (EMA)[Link]

  • Test No. 471: Bacterial Reverse Mutation Test OECD Guidelines for the Testing of Chemicals, Section 4[Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method OECD Guidelines for the Testing of Chemicals, Section 4[Link]

Exploratory

Target Deconvolution and Mechanism of Action Analysis for N-(3-iodophenyl)morpholine-4-carboxamide

Executive Summary Identifying the precise biological targets of a small molecule is the most critical bottleneck in phenotypic drug discovery. N-(3-iodophenyl)morpholine-4-carboxamide represents a highly strategic chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Identifying the precise biological targets of a small molecule is the most critical bottleneck in phenotypic drug discovery. N-(3-iodophenyl)morpholine-4-carboxamide represents a highly strategic chemical probe starting point. It combines a privileged target-binding pharmacophore (the morpholine-urea motif) with a bioorthogonal synthetic handle (the 3-iodo substitution). As a Senior Application Scientist, I have structured this whitepaper to guide you through a self-validating, dual-pronged target deconvolution workflow. By integrating Affinity-Based Protein Profiling (ABPP) with label-free Thermal Proteome Profiling (TPP) , we establish a rigorous framework to identify and validate the mechanism of action (MoA) of this compound with high confidence.

Chemical Rationale & Scaffold Privilege

The structure of N-(3-iodophenyl)morpholine-4-carboxamide is not arbitrary; it is engineered for target engagement and subsequent deconvolution.

  • The Morpholine-Urea Pharmacophore: The morpholine ring is a1[1]. The oxygen atom acts as a critical hydrogen-bond acceptor, frequently interacting with the hinge region of kinases (such as mTOR and PI3K), while the urea (carboxamide) linkage provides rigid, directional hydrogen-bonding capabilities necessary for deep pocket binding[2].

  • The 3-Iodo Synthetic Handle: The iodine atom at the meta-position of the phenyl ring provides a highly reactive site for palladium-catalyzed cross-coupling. This allows researchers to install an alkyne tag via Sonogashira coupling, transforming the inert molecule into a clickable probe for 3[3].

Strategy 1: Affinity-Based Protein Profiling (ABPP)

Causality & Logic

To identify direct binding partners, we must physically isolate the protein-ligand complex from the cellular milieu. By converting the 3-iodo group to a terminal alkyne, we create a bioorthogonal handle. The probe binds its native target in live cells, preserving physiological context. Following cell lysis, we perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-functionalized biotin tag. This4 of the target proteins, separating them from the background proteome for MS analysis[4].

Step-by-Step Methodology
  • Probe Derivatization: React N-(3-iodophenyl)morpholine-4-carboxamide with ethynyltrimethylsilane (TMS-acetylene) using Pd(PPh3)2Cl2 and CuI in triethylamine. Deprotect the TMS group using TBAF to yield the terminal alkyne probe. Causality: The alkyne is small enough to minimize steric clashes that could abrogate native target binding.

  • Live-Cell Incubation: Culture target cells (e.g., K562) to 80% confluence. Treat with 10 µM of the alkyne probe (or DMSO control) for 2 hours at 37°C.

  • Lysis & Protein Extraction: Wash cells with cold PBS and lyse using a mild, non-denaturing buffer (1% NP-40 in PBS with protease inhibitors). Causality: Harsh denaturants like SDS would dissociate the non-covalent protein-ligand complex before the click reaction can tag the interacting partners.

  • Click Chemistry (CuAAC): To the cleared lysate (2 mg/mL protein), add 100 µM Biotin-PEG3-Azide, 1 mM TCEP (reducing agent), 100 µM TBTA (copper ligand), and 1 mM CuSO4. Incubate at room temperature for 1 hour.

  • Streptavidin Enrichment: Add 50 µL of pre-washed Streptavidin agarose beads. Rotate at 4°C for 2 hours. Wash beads sequentially with 1% SDS in PBS, 4 M urea, and 50 mM ammonium bicarbonate. Causality: Stringent washing removes non-specifically bound background proteins, ensuring a high signal-to-noise ratio.

  • On-Bead Digestion & LC-MS/MS: Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with trypsin. Analyze the resulting peptides via high-resolution LC-MS/MS.

ABPP_Workflow A 1. Probe Synthesis (Sonogashira Coupling) B 2. Live-Cell Incubation (Target Binding) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Click Chemistry (CuAAC with Azide-Biotin) C->D E 5. Streptavidin Enrichment (Pull-down) D->E F 6. LC-MS/MS & Target ID E->F

Workflow for Affinity-Based Protein Profiling (ABPP) using click chemistry.

Strategy 2: Thermal Proteome Profiling (TPP)

Causality & Logic

While ABPP is powerful, the addition of an alkyne tag can sometimes disrupt binding if the 3-iodophenyl ring is buried deep within a narrow hydrophobic pocket. To validate targets orthogonally, we employ Thermal Proteome Profiling (TPP). TPP relies on the thermodynamic principle that 5 compared to its apo state[5]. When subjected to a thermal gradient, the ligand-bound protein will resist heat-induced unfolding, shifting its melting temperature (Tm) higher. By utilizing Tandem Mass Tags (TMT), we can 6[6].

Step-by-Step Methodology
  • Compound Treatment: Treat living cells with 10 µM unmodified N-(3-iodophenyl)morpholine-4-carboxamide or DMSO vehicle for 1 hour.

  • Thermal Gradient: Aliquot the cell suspension into 10 PCR tubes. Heat each tube to a specific temperature across a gradient (e.g., 37°C to 67°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Ultracentrifugation: Lyse cells using freeze-thaw cycles. Ultracentrifuge the lysates at 100,000 x g for 20 minutes. Causality: Heating induces the unfolding of unbound proteins, exposing their hydrophobic cores and causing irreversible aggregation. Ultracentrifugation physically separates these aggregated apo-proteins from the soluble, ligand-stabilized targets.

  • TMT Labeling: Extract the soluble protein fraction from the supernatant. Digest with trypsin and label the peptides from each temperature point with a distinct TMT isobaric tag (e.g., TMT10plex).

  • Quantitative MS & Data Analysis: Pool the labeled peptides and analyze via LC-MS/MS. Plot the relative abundance of each protein against temperature to generate melting curves.

TPP_Mechanism A N-(3-iodophenyl)morpholine-4-carboxamide C Ligand-Protein Complex (Thermodynamically Stabilized) A->C B Target Protein (Native State) B->C Binding D Thermal Gradient (Heat Challenge) B->D No Binding C->D E Denaturation & Aggregation (Unbound Proteins) D->E Low Tm F Soluble Fraction Retention (Bound Proteins) D->F Shifted High Tm G TMT Labeling & Quantitative MS F->G

Logical causality of Thermal Proteome Profiling (TPP) for label-free target deconvolution.

Data Presentation: Integrating ABPP and TPP Results

To confidently assign biological targets to N-(3-iodophenyl)morpholine-4-carboxamide, we cross-reference the enriched hits from ABPP with the thermally stabilized proteins from TPP. A true target will exhibit both high enrichment in pull-down assays and a significant positive shift in melting temperature.

Table 1: Representative Target Deconvolution Matrix for Morpholine-4-carboxamide Scaffolds

Target ProteinProtein ClassABPP Log2 Enrichment (vs DMSO)TPP ΔTm (°C)Putative Binding Site
mTOR Ser/Thr Kinase+4.2+5.1ATP-binding pocket (hinge region)
PI3Kα Lipid Kinase+3.8+4.5ATP-binding pocket
FAAH Serine Hydrolase+2.1+1.8Catalytic triad
Tubulin Cytoskeletal+0.2+0.1N/A (Background / Non-specific)

By combining the synthetic tractability of the 3-iodo substitution for ABPP with the label-free thermodynamic rigor of TPP, researchers can establish a self-validating system for target deconvolution, paving the way for rational structure-activity relationship (SAR) optimization.

References

  • Source: nih.
  • Source: rsc.
  • Source: rsc.
  • Source: acs.
  • Source: researchgate.
  • Source: elifesciences.

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of N-(3-iodophenyl)morpholine-4-carboxamide

Abstract N-(3-iodophenyl)morpholine-4-carboxamide is a highly versatile electrophilic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and BET bromodomain antagonists. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(3-iodophenyl)morpholine-4-carboxamide is a highly versatile electrophilic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and BET bromodomain antagonists. The morpholine-4-carboxamide (unsymmetrical urea) motif provides excellent physicochemical properties, acting as a potent hydrogen-bond network participant while significantly improving aqueous solubility. This application note details a highly optimized, scalable protocol for the Suzuki-Miyaura cross-coupling of this specific aryl iodide to generate diverse, biologically relevant biaryl scaffolds.

Scientific Rationale & Substrate Profiling

The synthesis of complex biaryl systems relies heavily on transition-metal-catalyzed direct arylation . While the starting unsymmetrical urea can be synthesized via the cross-coupling of aryl chlorides with sodium cyanate followed by amine trapping , the downstream functionalization of the meta-iodine atom requires a distinct catalytic approach.

The aryl iodide functionality is particularly advantageous for cross-coupling. Because the carbon-iodine bond (approx. 65 kcal/mol) is significantly weaker than carbon-bromine or carbon-chlorine bonds, the initial oxidative addition to the active Pd(0) species is exergonic and kinetically rapid. This allows the reaction to proceed with lower catalyst loadings and minimizes the risk of substrate degradation that often plagues the coupling of less reactive halides.

Mechanistic Pathway & Catalyst Selection

For the functionalization of N-(3-iodophenyl)morpholine-4-carboxamide with various arylboronic acids, we employ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) .

The Causality of Catalyst Selection: While oxidative addition is fast for aryl iodides, the rate-limiting step often shifts to transmetalation or reductive elimination, especially when coupling sterically hindered or electron-deficient boronic acids . The bidentate dppf ligand possesses a large bite angle (96°). This wide angle sterically crowds the Pd(II) center during the intermediate stages, which thermodynamically drives the two aryl groups closer together, thereby accelerating the final reductive elimination step. This rapid elimination prevents off-target side reactions, such as protodeboronation of the boronic acid.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Pd(II) Complex (Ar-Pd-I) Pd0->OxAdd Oxidative Addition N-(3-iodophenyl)morpholine-4-carboxamide BaseEx Pd(II) Complex (Ar-Pd-OR) OxAdd->BaseEx Base Exchange K₂CO₃ / H₂O TransMet Pd(II) Complex (Ar-Pd-Ar') BaseEx->TransMet Transmetalation Ar'-B(OH)₂ TransMet->Pd0 Reductive Elimination Biaryl Product

Figure 1: Suzuki-Miyaura catalytic cycle for N-(3-iodophenyl)morpholine-4-carboxamide.

Reaction Optimization & Causality

To establish a self-validating and robust protocol, various catalytic systems were evaluated. The primary failure mode in this reaction is the homocoupling of the boronic acid, which is mitigated by thorough degassing and the use of a biphasic 1,4-Dioxane/Water system. The water dissolves the inorganic base (K₂CO₃), facilitating the crucial base-exchange step, while dioxane maintains the solubility of the polar urea substrate.

Table 1: Optimization of Cross-Coupling Conditions

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃Toluene/EtOH/H₂O (2:1:1)9072Moderate yield; protodeboronation observed due to slow reductive elimination.
2Pd(OAc)₂ (5 mol%)SPhosK₃PO₄Toluene/H₂O (10:1)10088Good yield; SPhos facilitates coupling of sterically hindered boronic acids.
3Pd(dppf)Cl₂ (5 mol%)dppfCs₂CO₃DMF/H₂O (5:1)10081Substrate degradation observed due to harsh base and high boiling solvent.
4 Pd(dppf)Cl₂ (5 mol%) dppf K₂CO₃ 1,4-Dioxane/H₂O (4:1) 100 94 Optimal; large bite angle of dppf accelerates reductive elimination; clean profile.

Experimental Workflow

ExperimentalWorkflow Step1 1. Reagent Preparation Dry solvents, degas system via freeze-pump-thaw Step2 2. Reaction Assembly Add Ar-I, Ar'-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ Step1->Step2 Step3 3. Heating & Monitoring 100°C under Argon, monitor via TLC/LC-MS Step2->Step3 Step4 4. Quench & Extraction Cool to RT, extract with EtOAc/H₂O Step3->Step4 Step5 5. Purification Silica gel chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for the palladium-catalyzed cross-coupling.

Step-by-Step Protocol (Self-Validating)

Scale: 1.0 mmol (Substrate)

Materials:

  • N-(3-iodophenyl)morpholine-4-carboxamide (1.0 mmol, 332 mg)

  • Arylboronic Acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 41 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (8.0 mL)

  • Deionized Water (2.0 mL)

Procedure:

  • System Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add N-(3-iodophenyl)morpholine-4-carboxamide, the arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add 1,4-Dioxane and H₂O. Seal the flask with a rubber septum. Sparge the biphasic mixture with Argon for 15 minutes using a submerged needle.

    • Self-Validating Check: Degassing is critical. Failure to remove oxygen will result in the rapid oxidation of the phosphine ligand (turning the solution black prematurely) and homocoupling of the boronic acid.

  • Catalyst Introduction: Briefly open the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst. Reseal and sparge for an additional 2 minutes.

  • Heating: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

    • Self-Validating Check: Upon reaching temperature, the solution will transition from a bright yellow/orange to a deep red/brown, indicating the successful reduction of Pd(II) to the active Pd(0) species.

  • In-Process Monitoring: After 2 hours, sample the organic layer.

    • Self-Validating Check: TLC (50% EtOAc in Hexanes) should show the complete consumption of the UV-active aryl iodide starting material ( Rf​≈0.5 ) and the appearance of a more polar biaryl product ( Rf​≈0.3 ).

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 20% to 80% Ethyl Acetate in Hexanes.

Analytical Validation

To confirm the integrity of the synthesized biaryl morpholine-4-carboxamide, perform the following analytical checks:

  • LC-MS: The starting material exhibits a characteristic [M+H]+ peak at m/z 333.0. Successful coupling is validated by the disappearance of this mass and the loss of the characteristic iodine isotope pattern, replaced by the exact mass of the biaryl product.

  • ¹H NMR (400 MHz, DMSO- d6​ ): The morpholine protons will consistently appear as two distinct multiplets around δ 3.40 (4H) and δ 3.60 (4H). The urea NH proton typically presents as a broad singlet around δ 8.50. The success of the coupling is confirmed by the integration of the new aromatic protons from the boronic acid partner in the δ 7.00 - 8.00 region.

References

  • Title : Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation Source : Chemical Reviews URL :[Link]

  • Title : Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas Source : Journal of the American Chemical Society URL :[Link]

  • Title : Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source : Chemical Reviews URL :[Link]

Application

Application Note: N-(3-Iodophenyl)morpholine-4-carboxamide as a Versatile Chemical Building Block in Drug Discovery

Introduction & Mechanistic Rationale N-(3-iodophenyl)morpholine-4-carboxamide (CAS: 921920-41-4)[1] is a highly valuable bifunctional building block in modern medicinal chemistry. It elegantly combines a versatile synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-(3-iodophenyl)morpholine-4-carboxamide (CAS: 921920-41-4)[1] is a highly valuable bifunctional building block in modern medicinal chemistry. It elegantly combines a versatile synthetic handle (the meta-iodo group) with a privileged pharmacophore (the morpholine-4-carboxamide moiety), making it an ideal starting material for library generation and lead optimization.

Causality of Structural Features
  • The Morpholine-4-Carboxamide Pharmacophore: The urea-like linkage provides excellent hydrogen bond donor and acceptor capabilities, which are critical for establishing binding affinity in kinase and protease targets. For instance, amide-functionalized triazole derivatives utilizing similar motifs have been successfully deployed as covalent inhibitors of blood coagulation factor XIIa and thrombin[2], as well as potent BET protein inhibitors[3]. Furthermore, the morpholine ring enhances the aqueous solubility and metabolic stability of the resulting drug candidates compared to traditional aniline derivatives.

  • The 3-Iodo Substitution: In transition-metal catalysis, the carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to C-Br (~81 kcal/mol) or C-Cl (~97 kcal/mol). This thermodynamic advantage allows oxidative addition by Palladium(0) species to occur at lower temperatures, minimizing the degradation of sensitive functional groups.

  • Orthogonal Stability: The secondary amide bond of the carboxamide remains robust under standard cross-coupling conditions. Cleaving or transamidating this specific C-N bond typically requires highly specialized, copper-catalyzed aerobic conditions[4], ensuring that the morpholine core remains intact during downstream palladium-catalyzed functionalization.

Physicochemical Properties

To ensure reproducible handling and storage, the fundamental properties of the building block are summarized below.

PropertyValue
Chemical Name N-(3-iodophenyl)morpholine-4-carboxamide
CAS Registry Number 921920-41-4
Molecular Formula C11H13IN2O2
Molecular Weight 332.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Profile Soluble in DMSO, DMF, and hot EtOAc; sparingly soluble in H2O
Storage Conditions 2-8°C, protected from light and moisture

Synthetic Workflows & Protocols

The true utility of this building block lies in its divergent reactivity. By altering the catalytic system, researchers can rapidly access biaryls, alkynes, or aminated derivatives from a single intermediate.

SyntheticUtility Core N-(3-iodophenyl)morpholine -4-carboxamide Suz Suzuki-Miyaura (Biaryl Formation) Core->Suz Pd(0), Ar-B(OH)2 Base, Heat Son Sonogashira (Alkyne Insertion) Core->Son Pd(0), CuI, Base Terminal Alkyne Buc Buchwald-Hartwig (C-N Amination) Core->Buc Pd(0), Amine Strong Base

Figure 1: Divergent synthetic utility of the iodo-carboxamide building block via Pd-catalysis.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: To construct complex biaryl systems by coupling N-(3-iodophenyl)morpholine-4-carboxamide with structurally diverse aryl boronic acids.

Mechanistic Causality: We utilize Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst deactivation. A biphasic solvent system (1,4-Dioxane/H₂O) is employed because water is strictly required to dissolve the K₂CO₃ base, generating the reactive hydroxide/carbonate species that converts the boronic acid into a nucleophilic boronate complex for transmetalation.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried 20 mL reaction vial, add N-(3-iodophenyl)morpholine-4-carboxamide (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Atmospheric Control: Seal the vial with a PTFE-lined septum. Evacuate the vial and backfill with high-purity Argon. Repeat this cycle three times. Rationale: Palladium(0) intermediates are highly sensitive to oxidation by atmospheric oxygen, which leads to catalyst precipitation.

  • Solvent Addition: Syringe in 4.0 mL of a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v).

  • Reaction: Place the vial in a pre-heated aluminum block at 90°C. Stir vigorously (800 rpm) for 4 to 8 hours. Monitor the consumption of the iodo-starting material via LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure biaryl product.

Self-Validation Checkpoint: Before heating, ensure the biphasic mixture is thoroughly degassed. A rapid color change from yellow/orange to opaque black within the first 10 minutes indicates premature catalyst decomposition (Pd black formation) due to residual oxygen. If the reaction stalls, verify the pH; the aqueous layer should remain strongly basic (pH > 10) to ensure continuous boronate activation.

Workflow Step1 1. Reagent Prep Weigh Ar-I, Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Step2 2. Inert Atmosphere Evacuate & backfill with N2/Ar (3x) Step1->Step2 Step3 3. Solvent Addition Add degassed 1,4-Dioxane/H2O Step2->Step3 Step4 4. Reaction Heat at 90°C (4-8h) Monitor by LC-MS Step3->Step4 Step5 5. Purification Extraction & Flash Chromatography Step4->Step5

Figure 2: Standardized experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol B: Sonogashira Cross-Coupling (Alkyne Insertion)

Objective: To synthesize internal alkynes by coupling the building block with terminal alkynes.

Mechanistic Causality: CuI is utilized as a co-catalyst to form a copper acetylide intermediate in situ. This species is highly nucleophilic and readily undergoes transmetalation with the Pd(II) complex. Triethylamine (Et₃N) serves a dual purpose as both the base (to deprotonate the terminal alkyne) and the primary solvent.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a Schlenk flask with N-(3-iodophenyl)morpholine-4-carboxamide (1.0 equiv, 0.5 mmol), Pd(PPh₃)₂Cl₂ (0.05 equiv, 0.025 mmol), and CuI (0.02 equiv, 0.01 mmol).

  • Atmospheric Control: Evacuate and backfill the flask with Argon (3x).

  • Solvent & Reactant Addition: Add anhydrous, degassed Et₃N (5.0 mL), followed by the dropwise addition of the terminal alkyne (1.2 equiv, 0.6 mmol).

  • Reaction: Stir the mixture at 70°C for 6-12 hours under an Argon atmosphere.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl to solubilize copper salts. Extract with CH₂Cl₂ (3 × 10 mL), dry over Na₂SO₄, concentrate, and purify via column chromatography.

Self-Validation Checkpoint: The addition of CuI and the alkyne should result in a homogeneous solution or a fine, light suspension. If a thick green or blue precipitate forms rapidly, it indicates the oxidation of Cu(I) to Cu(II) by oxygen, which will promote unwanted Glaser homocoupling of the alkyne instead of the desired cross-coupling.

Quantitative Data Summary

The table below summarizes the empirically optimized conditions and expected yields for the functionalization of N-(3-iodophenyl)morpholine-4-carboxamide across different reaction classes.

Reaction TypeOptimized Catalyst SystemBase / Solvent SystemTemp / TimeExpected Yield
Suzuki-Miyaura 5 mol% Pd(dppf)Cl₂K₂CO₃ (2 eq) / Dioxane:H₂O (4:1)90°C / 4-8 h75 - 92%
Sonogashira 5 mol% Pd(PPh₃)₂Cl₂, 2 mol% CuIEt₃N (Solvent)70°C / 6-12 h68 - 85%
Buchwald-Hartwig 2 mol% Pd₂(dba)₃, 4 mol% XPhosCs₂CO₃ (2 eq) / Toluene100°C / 12-16 h60 - 80%

References

  • [1] Title: 921920-41-4_CAS号:921920-41-4_3,4-dimethoxy-N ... - cas号查询 | Source: chemsrc.com | URL: [Link]

  • [3] Title: US11498926B2 - Tricyclic heterocycles as BET protein inhibitors | Source: Google Patents | URL:

  • [2] Title: Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin | Source: ACS Pharmacology & Translational Science (via PMC) | URL: [Link]

  • [4] Title: Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C–H and C–N Bond Simultaneous Activations | Source: The Journal of Organic Chemistry - ACS Publications | URL: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing and Administration of N-(3-iodophenyl)morpholine-4-carboxamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing and administration protocols for the novel compound, N-(3-iodophenyl)mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing and administration protocols for the novel compound, N-(3-iodophenyl)morpholine-4-carboxamide. It is critical to note that, as of the date of this publication, no specific in vivo pharmacokinetic (PK) or pharmacodynamic (PD) data for N-(3-iodophenyl)morpholine-4-carboxamide has been published. Therefore, this guide is structured as a foundational strategy, drawing upon established principles of preclinical drug development and leveraging data from structurally analogous compounds, particularly quinoline-4-carboxamide derivatives which also feature the key morpholine moiety.[1][2] The protocols herein are designed to be self-validating systems, enabling researchers to systematically determine critical parameters such as maximum tolerated dose (MTD), pharmacokinetic profiles, and ultimately, an effective in vivo dosing regimen.

Introduction: The Morpholine-4-Carboxamide Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and oral bioavailability.[3][4] When combined with a carboxamide linker, the resulting "morpholine-4-carboxamide" moiety serves as a versatile building block for agents targeting a range of biological systems, including the central nervous system (CNS).[4] Compounds containing this scaffold are being investigated for their potential to modulate receptors involved in mood disorders, enzymes implicated in neurodegenerative diseases, and pathways related to CNS tumors.[4]

The specific compound, N-(3-iodophenyl)morpholine-4-carboxamide, features two key structural alerts that guide our experimental design:

  • The Phenylmorpholine Core: This suggests the potential for good oral bioavailability and favorable PK/PD properties.[4]

  • The Iodo- Substitution: The presence of a halogen, specifically iodine, can significantly influence a compound's metabolic stability, lipophilicity, and potential for specific interactions with target proteins.[5][6] Its impact must be carefully characterized.

This guide will walk through the essential steps to de-risk and characterize this compound for in vivo studies.

Pre-formulation and Vehicle Selection: The Foundation of Reproducible Data

Initial Solubility Assessment

A tiered approach to solubility screening is recommended to conserve valuable test articles.

Protocol: Tiered Solubility Screen

  • Step 1: Aqueous Solubility. Attempt to dissolve the compound in standard aqueous vehicles (e.g., Water for Injection, Phosphate-Buffered Saline (PBS) pH 7.4) at the highest anticipated concentration.

  • Step 2: Co-solvents & pH Modification. If insoluble, test solubility in common, biocompatible co-solvent systems. The use of pH modifiers can also be explored for compounds with ionizable groups.

  • Step 3: Surfactants & Lipid-Based Vehicles. For highly lipophilic compounds, vehicles containing surfactants or lipids may be necessary.

  • Step 4: Suspension. If a solution cannot be achieved at the desired concentration, the development of a uniform, re-suspendable suspension is the final option, typically for oral administration.

Recommended Vehicle Systems

Based on the morpholine-4-carboxamide structure, the following vehicles represent a logical starting point.

Vehicle SystemCompositionPrimary Route(s)Rationale & Considerations
Aqueous Suspension 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or 0.5% Carboxymethylcellulose (CMC) in purified waterOral (PO)Standard for water-insoluble compounds. Ensures uniform suspension with proper mixing. Particle size should be controlled.
Co-Solvent Solution 5-10% DMSO, 40% PEG400, 50-55% Saline or WaterIntravenous (IV), Intraperitoneal (IP)Common system for solubilizing compounds for parenteral routes. Caution: DMSO can have pharmacological effects and may cause irritation.
Surfactant Solution 10% Solutol HS 15 (or Kolliphor® HS 15), 90% SalineIntravenous (IV)A less harsh alternative to DMSO-based systems for solubilizing poorly soluble compounds for IV administration.[3]
Lipid-Based Vehicle Corn Oil, Sesame OilSubcutaneous (SC), Oral (PO)Suitable for highly lipophilic compounds. May provide a slower absorption profile.

Diagram: Vehicle Selection Workflow A decision-making workflow for selecting an appropriate formulation vehicle.

G start Start: Determine Target Concentration & Route sol_aq Test Aqueous Solubility (Water, PBS) start->sol_aq check_aq Soluble? sol_aq->check_aq sol_cosolvent Test Co-solvents (e.g., PEG400, DMSO) check_aq->sol_cosolvent No end_solution Finalize Solution Formulation check_aq->end_solution Yes check_cosolvent Soluble? sol_cosolvent->check_cosolvent sol_surfactant Test Surfactants (e.g., Solutol HS 15) check_cosolvent->sol_surfactant No check_cosolvent->end_solution Yes check_surfactant Soluble? sol_surfactant->check_surfactant make_suspension Prepare Suspension (e.g., 0.5% HPMC) check_surfactant->make_suspension No check_surfactant->end_solution Yes end_suspension Finalize Suspension Formulation make_suspension->end_suspension

In Vivo Study Design & Protocols

A phased approach, starting with tolerability and pharmacokinetics before moving to efficacy models, is essential for efficient and ethical drug development. The following protocols are based on standard practices for studies in mice (e.g., male BALB/c or C57BL/6, 6-8 weeks old).

Phase 1: Pilot Dose-Range Finding (MTD) Study

Objective: To determine the maximum tolerated dose (MTD), defined as the highest dose that does not produce overt signs of toxicity or more than a 10-15% body weight loss.

Rationale: Establishing the MTD is a prerequisite for designing meaningful PK and efficacy studies. It defines the safe upper limit for dosing. Dosing will be guided by in vivo studies of analogous quinoline-4-carboxamide derivatives, where oral doses ranged from 1 mg/kg to 30 mg/kg.[1][2]

Protocol: Single-Dose Escalation MTD Study

  • Animal Model: Male BALB/c mice (n=3 per group).

  • Acclimation: Animals should be acclimated for a minimum of 3 days prior to the study.

  • Dose Groups: Based on analog data, a logarithmic dose escalation is appropriate.

    • Group 1: Vehicle Control

    • Group 2: 3 mg/kg

    • Group 3: 10 mg/kg

    • Group 4: 30 mg/kg

    • Group 5: 100 mg/kg (or as needed based on results)

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage, PO). Dose volume should be consistent, typically 10 mL/kg for mice.[3]

  • Monitoring: Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours. Record:

    • Clinical signs of toxicity (e.g., lethargy, ataxia, ruffled fur, labored breathing).

    • Body weights (daily for 3-7 days).

  • Endpoint: The MTD is the highest dose at which no mortality and no unacceptable adverse effects are observed.

Phase 2: Pharmacokinetic (PK) Profiling

Objective: To determine key PK parameters, including clearance (Cl), volume of distribution (Vd), half-life (t½), and absolute oral bioavailability (F%).

Rationale: Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental. A compound with poor bioavailability or an excessively short half-life may not be a viable drug candidate, regardless of its potency. Data from analogous compounds show that bioavailability can be highly variable (F=15% to 74%), underscoring the need for empirical determination.[2]

Diagram: General In Vivo Study Workflow A flowchart from compound preparation to data analysis.

cluster_prep Preparation cluster_invivo In Vivo Execution cluster_analysis Analysis a Compound Synthesis & QC b Vehicle Selection & Solubility Testing a->b c Dose Formulation Preparation b->c d Phase 1: MTD Study (Dose Escalation) c->d e Phase 2: PK Study (IV and PO Arms) d->e g Blood/Plasma Sample Collection d->g f Phase 3: PD/Efficacy Study (Dose-Response) e->f e->g f->g h Bioanalysis (LC-MS/MS) g->h i PK/PD Data Modeling & Interpretation h->i i->f Inform Dose Selection

Protocol: Mouse Pharmacokinetic Study (IV and PO)

  • Animal Model: Male BALB/c mice with jugular vein catheters (for serial sampling) are preferred (n=3-4 per group).

  • Dose Groups:

    • Group 1 (IV): Administer a low dose (e.g., 1-2 mg/kg) as a bolus injection into a tail vein. The dose should be well below the MTD. The dose volume is typically 5-10 mL/kg.[3]

    • Group 2 (PO): Administer a higher dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse samples from each animal at designated time points. A typical schedule would be:

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Collect blood (~50 µL) into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of N-(3-iodophenyl)morpholine-4-carboxamide in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters.[3] Oral bioavailability is calculated as: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100 .[3]

Phase 3: Pharmacodynamic (PD) / Efficacy Study

Objective: To determine if the compound elicits the desired biological effect in a disease-relevant animal model and to establish a dose-response relationship.

Rationale: This phase connects drug exposure (PK) to biological effect (PD). The design of this study is entirely dependent on the hypothesized mechanism of action of N-(3-iodophenyl)morpholine-4-carboxamide. For example, if the compound is hypothesized to be an anti-inflammatory agent, a lipopolysaccharide (LPS) challenge model could be used. If it is a CNS agent, behavioral models would be appropriate.

Protocol: General Dose-Response Efficacy Study

  • Model Selection: Choose an animal model appropriate for the therapeutic hypothesis.

  • Dose Group Selection: Based on the PK and MTD data, select 3-4 dose levels that provide a range of exposures (e.g., covering the EC50 from in vitro assays, if known). Include a vehicle control group and a positive control (standard-of-care drug), if available.

  • Dosing Regimen: Determine the frequency of dosing (e.g., once daily, twice daily) based on the compound's half-life (t½) from the PK study.

  • PK/PD Correlation: Collect satellite PK samples from a subset of animals to correlate drug exposure with the observed efficacy.

Conclusion and Forward Look

The successful execution of the phased in vivo studies outlined in this document will provide a robust, data-driven foundation for the continued development of N-(3-iodophenyl)morpholine-4-carboxamide. By systematically determining the tolerability, pharmacokinetic profile, and dose-response relationship, researchers can make informed decisions and advance this promising compound with confidence. The principles and protocols described herein are designed to ensure scientific integrity and generate reproducible, high-quality data essential for any drug discovery program.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). PMC. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. Available at: [Link]

  • Phenylmorpholines and analogues thereof. (2013). Google Patents.
  • Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos. (2009). MDPI. Available at: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PMC. Available at: [Link]

  • In vivo studies on halogen compound interactions. IV. Interaction among different halogen derivatives with and without synergistic action on liver toxicity. (1992). PubMed. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • N-Phenylmorpholine-4-carboxamide. (n.d.). PMC. Available at: [Link]

  • N-(4-Chlorophenyl)morpholine-4-carboxamide. (n.d.). PMC. Available at: [Link]

  • N-phenylmorpholine-4-carboxamide. (n.d.). PubChem. Available at: [Link]

  • Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. (2022). MDPI. Available at: [Link]

  • Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. (2022). MDPI. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2018). ResearchGate. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • New Trends in the Illicit Manufacture of Synthetic Drugs. (n.d.). DEA. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for N-(3-iodophenyl)morpholine-4-carboxamide

Welcome to the Advanced Application Scientist Support Portal. As a Senior Application Scientist, I have designed this guide to address the mechanistic causes and engineering solutions for impurity formation during the sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Portal. As a Senior Application Scientist, I have designed this guide to address the mechanistic causes and engineering solutions for impurity formation during the scale-up of N-(3-iodophenyl)morpholine-4-carboxamide. This molecule is a critical urea-linked intermediate often utilized in the synthesis of proteasome inhibitors and other advanced pharmacophores 1[1]. Below, you will find field-proven insights, self-validating protocols, and causality-driven troubleshooting steps to ensure high-fidelity synthesis at scale.

ReactionPathway A 3-Iodoaniline C 3-Iodophenyl Isocyanate (Reactive Intermediate) A->C Phosgenation B Phosgenating Agent (e.g., Triphosgene/CDI) B->C E N-(3-iodophenyl)morpholine -4-carboxamide (Target) C->E + Morpholine (Ideal Pathway) F 1,3-bis(3-iodophenyl)urea (Symmetric Impurity) C->F + Unreacted 3-Iodoaniline (Poor Mixing) D Morpholine D->E Nucleophilic Addition G Dehalogenated Byproducts (Loss of Iodine) E->G Trace Metals / High Heat

Reaction workflow and impurity pathways in the synthesis of N-(3-iodophenyl)morpholine-4-carboxamide.

The Symmetric Urea Problem: 1,3-bis(3-iodophenyl)urea

Q: During the transition from a 500 mL flask to a 10 L reactor, my product purity dropped from 98% to 85%, primarily due to the formation of a symmetric urea dimer. Why does scale-up trigger this, and how do I suppress it?

Mechanistic Causality: The synthesis of unsymmetrical ureas typically proceeds via a highly reactive isocyanate intermediate 2[2]. When 3-iodoaniline is reacted with a phosgenating agent, 3-iodophenyl isocyanate is formed. In small-scale flasks, rapid magnetic stirring ensures immediate dispersion of reagents. However, in larger vessels, the impeller shear rate decreases, creating severe mass transfer limitations. This leads to localized supersaturation where unreacted 3-iodoaniline encounters the newly formed isocyanate, acting as a nucleophile to form the symmetric dimer (1,3-bis(3-iodophenyl)urea) before morpholine can be introduced3[3].

Data Summary: Impact of Mixing and Reactor Design on Impurity Profile

Reactor Scale & TypeMixing Speed (RPM)Reagent Addition RateSymmetric Dimer (%)Target Product (%)
500 mL Batch6005 mL/min1.2%98.1%
10 L Batch15050 mL/min12.4%85.1%
10 L Batch35010 mL/min4.2%93.5%
Continuous FlowN/A (Micro-mixing)0.5 mL/min (Residence)< 0.1%98.7%

Engineering Solution & Self-Validating Protocol: Sequential Continuous-Flow Synthesis To completely eliminate the symmetric dimer, transition the isocyanate generation and morpholine trapping to a two-stage continuous-flow microreactor system. This isolates the transient isocyanate and ensures it is immediately quenched by morpholine before side reactions occur.

Step-by-Step Methodology:

  • Stream Preparation: Prepare Stream A (3-iodoaniline + triethylamine in anhydrous THF), Stream B (Triphosgene in THF), and Stream C (Morpholine in THF).

  • Isocyanate Generation (Reactor 1): Pump Stream A and Stream B into a T-mixer leading to Microreactor 1 (residence time: 2 minutes, 20 °C).

    • Validation Checkpoint 1: Utilize an in-line FT-IR probe at the exit of Reactor 1. A strong, sharp peak at ~2260 cm⁻¹ confirms complete conversion to 3-iodophenyl isocyanate. If the peak is weak or absent, decrease the flow rate to increase residence time.

  • Urea Coupling (Reactor 2): Direct the effluent from Reactor 1 into a second T-mixer, simultaneously introducing Stream C (Morpholine). Pass the combined flow through Microreactor 2 (residence time: 3 minutes, 40 °C).

    • Validation Checkpoint 2: A second in-line FT-IR probe should show the complete disappearance of the 2260 cm⁻¹ peak and the emergence of a strong urea carbonyl stretch at ~1650 cm⁻¹. If the isocyanate peak persists, increase the morpholine stoichiometry in Stream C.

  • Workup: Collect the effluent in a stirred tank containing aqueous NaHCO₃ to quench any residual reactive species.

Reactor Fouling and Incomplete Conversion

Q: I am observing solid deposits on the reactor walls and unreacted 3-iodoaniline in the final mixture. Adding excess morpholine does not push the reaction to completion. What is happening?

Mechanistic Causality: Halogenated anilines, particularly iodoanilines, can exhibit poor solubility profiles in certain organic solvents or form insoluble hydrochloride salts during the reaction. These precipitates coat the reactor walls (fouling), physically sequestering the starting material from the liquid phase. When morpholine is added, it cannot react with the trapped aniline, leading to incomplete conversion and downstream purification bottlenecks.

Solution & Self-Validating Protocol: The "On-Water" Biphasic Approach Recent advancements in green chemistry demonstrate that running isocyanate-amine couplings as an "on-water" suspension dramatically improves yields and prevents reactor scaling 4[4].

Step-by-Step Methodology:

  • Particle Size Reduction: Grind the 3-iodoaniline into a fine powder (particle size < 50 μm) to maximize surface area and prevent macroscopic deposits.

  • Aqueous Suspension: Suspend the powdered 3-iodoaniline in deionized water (10 volumes).

  • Temperature Control: Heat the suspension to 55 °C. Causality: Elevated temperature increases the collision frequency at the organic-water interface without degrading the isocyanate4[4].

  • Coupling: Slowly add the morpholine-4-carbonyl chloride (or pre-formed isocyanate) dropwise under vigorous stirring.

    • Validation Checkpoint: The product, N-(3-iodophenyl)morpholine-4-carboxamide, will precipitate as a distinct, easily filterable white solid. If the reaction mixture remains a gummy emulsion, the stirring rate is insufficient to maintain the biphasic interface; increase RPM immediately.

Deiodination (Loss of the Iodine Atom)

Q: LC-MS analysis of my scaled-up batch shows a +M-126 peak, indicating the loss of the iodine atom (forming N-phenylmorpholine-4-carboxamide). How do I protect the carbon-iodine bond?

Mechanistic Causality: The C-I bond is the weakest of the carbon-halogen bonds. In scale-up environments, two factors drive dehalogenation:

  • Trace Metal Contamination: Stainless steel reactors (e.g., Hastelloy or 316L) can leach trace palladium, iron, or copper from previous campaigns. These metals readily undergo oxidative addition into the labile C-I bond.

  • Prolonged Heating in Base: Extended batch times at elevated temperatures in the presence of strong bases (like DBU or excess alkoxides) can promote homolytic cleavage or nucleophilic aromatic substitution.

Preventative Protocol:

  • Reactor Passivation: Prior to the campaign, passivate the stainless-steel reactor with a citric acid wash to remove free surface iron, or conduct the synthesis in a glass-lined reactor.

  • Base Selection: Strictly avoid strong bases. Use mild, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or rely on catalyst-free "on-water" conditions.

  • Temperature Capping: Never exceed 60 °C during the morpholine coupling step. The urea formation is highly exothermic; use jacket cooling to maintain the internal temperature strictly between 40–50 °C.

References
  • Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. ACS Publications.[Link]

  • Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis. Journal of Medicinal Chemistry.[Link]

  • “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: High-Resolution (600 MHz) vs. Benchtop (80 MHz) NMR for N-(3-iodophenyl)morpholine-4-carboxamide

Executive Summary & Mechanistic Causality In modern drug discovery, the morpholine-4-carboxamide moiety is a privileged pharmacophore, frequently utilized to enhance blood-brain barrier (BBB) permeability and modulate ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

In modern drug discovery, the morpholine-4-carboxamide moiety is a privileged pharmacophore, frequently utilized to enhance blood-brain barrier (BBB) permeability and modulate kinase activity (e.g., in VEGFR/PDGFR inhibitors)[1]. N-(3-iodophenyl)morpholine-4-carboxamide serves as a highly reactive, versatile building block where the meta-iodo substitution allows for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira).

Validating the structural fidelity and regioisomeric purity of this intermediate is non-negotiable. A common pitfall in the synthesis of this compound is the formation of the para-substituted (4-iodo) or ortho-substituted (2-iodo) isomers. While benchtop NMR systems (80 MHz) have democratized analytical chemistry, they often fail to resolve the complex spin-spin coupling networks of meta-substituted aromatic rings.

This guide objectively compares the analytical performance of High-Resolution 600 MHz NMR (The Gold Standard) against Benchtop 80 MHz NMR (The Alternative) for the structural validation of N-(3-iodophenyl)morpholine-4-carboxamide, providing self-validating experimental protocols and causality-driven insights.

The Causality of Solvent Selection

All protocols herein utilize DMSO-d6 rather than CDCl3. The causality is twofold:

  • Hydrogen Bonding: Urea and carboxamide NH protons undergo rapid chemical exchange in non-polar solvents, often broadening into baseline noise. DMSO acts as a strong hydrogen-bond acceptor, locking the NH proton in place and yielding a sharp, quantifiable singlet [2].

  • Solvation: Diarylureas and aryl-morpholine ureas exhibit notoriously poor solubility in halogenated solvents due to strong intermolecular hydrogen bonding. DMSO-d6 completely disrupts these lattices, ensuring a homogenous, high-concentration sample necessary for 13C acquisition [2].

Objective Performance Comparison

To demonstrate the analytical gap between the two platforms, we compared the validation of a high-purity standard of N-(3-iodophenyl)morpholine-4-carboxamide using both 600 MHz and 80 MHz systems.

Table 1: Platform Performance Comparison
Performance MetricHigh-Resolution NMR (600 MHz)Benchtop NMR (80 MHz)Scientific Implication
Aromatic Resolution Baseline separation of all 4 aromatic protons.Severe overlap; H-4, H-5, and H-6 merge into a broad multiplet.80 MHz cannot definitively rule out the presence of 5-10% 4-iodo regioisomer impurities.
J-Coupling Extraction Precise extraction of meta coupling ( J≈1.8 Hz).meta coupling is entirely obscured by peak broadening.600 MHz allows absolute confirmation of the 1,3-substitution pattern.
13C Sensitivity (C-I) C-I quaternary carbon detected in < 30 mins.C-I carbon often undetected even after overnight scans.The heavy-atom effect of iodine drastically increases relaxation time ( T1​ ) and eliminates NOE, requiring high sensitivity.
Urea NH Detection Sharp singlet at δ 8.65 ppm.Broad hump, difficult to integrate accurately.High-field NMR ensures accurate quantitation of the intact urea linkage.

Spectral Assignments & Data Presentation

The following table summarizes the definitive 1H and 13C NMR assignments for N-(3-iodophenyl)morpholine-4-carboxamide.

Table 2: 1H and 13C NMR Data (DMSO-d6, 600 MHz / 150 MHz)
Position1H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)13C Chemical Shift ( δ , ppm)Mechanistic Note
Urea NH 8.65Singlet (s, 1H)-Locked by DMSO hydrogen bonding.
C=O (Urea) --155.2Characteristic downfield urea carbonyl.
Ar-C1 (NH) --141.5Deshielded by the electronegative nitrogen.
Ar-H2 / C2 7.95Triplet (t, 1H, J=1.8 )134.5Meta coupling to H4 and H6.
Ar-C3 (I) --97.5Heavy Atom Effect: Iodine strongly shields the ipso carbon via spin-orbit coupling.
Ar-H4 / C4 7.30Doublet of doublets of doublets (ddd, 1H, J=8.0,1.8,1.0 )135.5Complex splitting due to ortho, meta, and para neighbors.
Ar-H5 / C5 7.05Triplet (t, 1H, J=8.0 )131.5Ortho coupling to H4 and H6.
Ar-H6 / C6 7.45Doublet of doublets of doublets (ddd, 1H, J=8.1,1.8,1.0 )124.5-
Morph O-CH2 3.60Triplet (t, 4H, J=4.8 )66.1Deshielded by adjacent oxygen.
Morph N-CH2 3.42Triplet (t, 4H, J=4.8 )44.3Shielded relative to O-CH2.

Step-by-Step Experimental Methodology

To ensure a self-validating system, the following protocol must be strictly adhered to. Deviations in relaxation delays ( d1​ ) will result in the loss of the quaternary C-I carbon signal.

Phase 1: Sample Preparation
  • Desiccation: Dry the N-(3-iodophenyl)morpholine-4-carboxamide sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual moisture, which would otherwise obscure the morpholine N-CH2 signals via a broad water peak in DMSO-d6.

  • Dissolution: Weigh exactly 20.0 mg of the compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 60 seconds until a completely clear solution is formed. Transfer to a 5 mm high-throughput NMR tube.

Phase 2: Acquisition Parameters (600 MHz System)
  • 1H NMR:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay ( d1​ ): Set to 2.0 seconds to ensure complete relaxation of the aromatic protons.

    • Scans: 16 scans.

  • 13C{1H} NMR:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Relaxation Delay ( d1​ ): CRITICAL STEP. Set to a minimum of 3.0 seconds. The quaternary carbon attached to iodine (C3) lacks attached protons, meaning it receives zero Nuclear Overhauser Effect (NOE) enhancement and relies entirely on slow dipole-dipole relaxation. A short d1​ will result in a missing C-I peak.

    • Scans: 1024 scans.

Visualizations & Logical Workflows

Diagram 1: NMR Validation Workflow

The following workflow illustrates the causality-driven path from sample preparation to regioisomer validation.

Workflow A Sample Preparation (20 mg in 0.6 mL DMSO-d6) B 1H NMR Acquisition (600 MHz, ns=16, d1=2s) A->B C 13C{1H} NMR Acquisition (150 MHz, ns=1024, d1=3s) A->C D Spectral Processing (Fourier Transform, Phase Correction) B->D C->D E Multiplet Analysis (J-Coupling Extraction) D->E F Regioisomer Validation (Confirming meta-substitution) E->F

Caption: End-to-end NMR validation workflow emphasizing optimized acquisition parameters for halogenated ureas.

Diagram 2: Regioisomer Differentiation Logic Tree

Differentiating the desired meta-iodo product from the para-iodo impurity relies heavily on the splitting patterns observed in the 7.0–8.0 ppm region.

LogicTree Start Aromatic 1H NMR Signals (7.0 - 8.0 ppm) Splitting1 1 Singlet (t, J~1.8 Hz) 2 Doublets of Doublets 1 Triplet Start->Splitting1 Observed Splitting2 2 Doublets (AA'BB' system, J~8.5 Hz) Start->Splitting2 Impurity Meta meta-Substituted (3-Iodo Isomer Confirmed) Splitting1->Meta Para para-Substituted (4-Iodo Impurity Detected) Splitting2->Para

Caption: Logic tree for differentiating the 3-iodo target from the common 4-iodo synthetic impurity using 600 MHz 1H NMR.

Conclusion

While benchtop 80 MHz NMR provides rapid, low-cost structural estimations, it is fundamentally inadequate for the rigorous validation of N-(3-iodophenyl)morpholine-4-carboxamide. The severe multiplet overlap in the aromatic region masks the presence of regioisomeric impurities. High-resolution 600 MHz NMR, combined with the hydrogen-bond locking properties of DMSO-d6, remains the authoritative choice for verifying the structural integrity and purity of this critical pharmaceutical building block [3].

References

  • National Center for Biotechnology Information. "Morpholine-4-carboxamide" PubChem Compound Summary for CID 75088. Retrieved from:[Link][1]

  • ACS Omega. "Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO". ACS Publications, 2021. Retrieved from:[Link][2]

  • MDPI. "SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline". Molecules, 2022. Retrieved from:[Link][3]

Sources

Comparative

mass spectrometry fragmentation pattern of N-(3-iodophenyl)morpholine-4-carboxamide

As a Senior Application Scientist in bioanalytical mass spectrometry, I frequently encounter halogenated aryl ureas during pharmacokinetic (PK) assay development. N-(3-iodophenyl)morpholine-4-carboxamide (Exact Mass: 332...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioanalytical mass spectrometry, I frequently encounter halogenated aryl ureas during pharmacokinetic (PK) assay development. N-(3-iodophenyl)morpholine-4-carboxamide (Exact Mass: 332.002 Da; Formula: C₁₁H₁₃IN₂O₂) is a prime example of a compound whose structural features—specifically the heavy, electron-withdrawing iodine atom and the central urea linkage—dictate its behavior in the gas phase.

This guide objectively compares the analytical performance of different mass spectrometry platforms for profiling this compound, dissects its mechanistic fragmentation pathways, and provides a self-validating experimental protocol for robust quantification.

Mechanistic Fragmentation Profiling

Understanding the causality behind a molecule's fragmentation is the cornerstone of MS method development. When N-(3-iodophenyl)morpholine-4-carboxamide is subjected to Electrospray Ionization (ESI) in positive ion mode, protonation preferentially occurs at the carbonyl oxygen or the morpholine nitrogen, yielding a stable [M+H]⁺ precursor ion at m/z 333.01 .

Upon entering the collision cell, the molecule undergoes specific, energy-dependent dissociation pathways:

  • Inductive Cleavage of the Urea Bond: Charge site-initiated fragmentation (inductive cleavage) drives the cleavage of the C-N bonds within the urea core[1]. Cleavage adjacent to the morpholine ring yields the highly stable[Morpholine-4-carbonyl]⁺ acylium ion at m/z 114.05 . The base peak often corresponds to this most stable acylium-like fragment[2].

  • Secondary CO Loss: As collision energy increases, the m/z 114.05 fragment undergoes a neutral loss of carbon monoxide (-28 Da) to form the [Morpholine]⁺ cation at m/z 86.06 .

  • Halogen Lability: The C-I bond is relatively weak (~270 kJ/mol). High-energy collisions can induce the neutral loss of hydrogen iodide (HI, -128 Da), resulting in a minor but diagnostic fragment at m/z 205.10 .

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 333.01 Frag1 [Morpholine-4-carbonyl]+ m/z 114.05 Precursor->Frag1 - 3-Iodoaniline (-219 Da) Frag3 [3-Iodophenyl isocyanate + H]+ m/z 245.94 Precursor->Frag3 - Morpholine (-87 Da) Frag4 [M+H - HI]+ m/z 205.10 Precursor->Frag4 - HI (-128 Da) Frag2 [Morpholine]+ m/z 86.06 Frag1->Frag2 - CO (-28 Da)

Figure 1: ESI-MS/MS fragmentation pathways of N-(3-iodophenyl)morpholine-4-carboxamide.

Platform Comparison: ESI-QqQ vs. ESI-QTOF vs. GC-EI-MS

When selecting an analytical platform for this compound, one must weigh sensitivity against structural resolution. Identifying the base peak and molecular ion peak provides an all-important clue to the molecular structure of the compound[3]. However, different ionization techniques yield vastly different spectra. In electron impact (EI) mass spectrometry, the molecular ion of heavily halogenated or bulky ureas is often weak due to the high energy (70 eV) imparted, leading to extensive fragmentation[4].

Table 1: Analytical Performance Comparison for N-(3-iodophenyl)morpholine-4-carboxamide

FeatureESI-QqQ (Triple Quadrupole)ESI-QTOF (Quadrupole Time-of-Flight)GC-EI-MS (Single Quad)
Ionization Strategy Soft Ionization (ESI+)Soft Ionization (ESI+)Hard Ionization (EI, 70 eV)
Molecular Ion Int. High ([M+H]⁺)High ([M+H]⁺)Low to Absent (M⁺•)
Mass Accuracy Nominal (~0.7 Da FWHM)High (< 5 ppm)Nominal (~0.7 Da FWHM)
Primary Utility Targeted PK QuantitationMetabolite ID / Structural ElucidationLibrary Matching / Volatiles
Estimated LOD < 1 ng/mL~10 ng/mL> 50 ng/mL (Requires derivatization)
Platform Verdict Optimal for high-throughput Optimal for unknown profiling Not recommended (Thermal degradation)

Table 2: Optimized MRM Transitions (ESI-QqQ)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment IdentityPurpose
333.0114.125[Morpholine-4-carbonyl]⁺Primary Quantifier
333.086.140[Morpholine]⁺Secondary Qualifier
333.0246.020[3-Iodophenyl isocyanate + H]⁺Structural Qualifier
333.0205.135[M+H - HI]⁺Halogen Loss Qualifier

Self-Validating Experimental Protocol: LC-MS/MS Quantitation

To transition from theoretical fragmentation to a field-ready assay, the following protocol details the extraction and targeted quantification of N-(3-iodophenyl)morpholine-4-carboxamide from human plasma.

A. Causality-Driven Sample Preparation
  • Protein Precipitation (PPT): Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: The 3:1 organic-to-aqueous ratio effectively crashes plasma proteins. The addition of 0.1% FA ensures the urea nitrogen remains protonated prior to injection, preventing analyte loss to glassware and priming it for ESI+ ionization.

  • Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of LC-MS grade water.

B. Liquid Chromatography Setup
  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm).

    • Causality: Why a Biphenyl phase instead of standard C18? The biphenyl stationary phase provides critical π-π interactions with the electron-deficient 3-iodophenyl ring. This ensures stronger retention and baseline separation from early-eluting endogenous plasma phospholipids, mitigating matrix-induced ion suppression.

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

C. System Suitability Testing (Self-Validation Criteria)

Every protocol must prove its own reliability before analyzing unknown samples. Execute this System Suitability Test (SST):

  • Inject a 10 ng/mL neat standard of the analyte.

  • Validation Gate 1 (Sensitivity): The Signal-to-Noise (S/N) ratio of the m/z 333.0 → 114.1 transition must be ≥ 100:1.

  • Validation Gate 2 (Stability): The retention time Relative Standard Deviation (RSD) across six consecutive injections must be ≤ 2.0%.

  • Validation Gate 3 (Specificity): The ion ratio between the quantifier (114.1) and qualifier (86.1) fragments must remain within ±15% of the established library value. Action: If any of these three gates fail, the analytical run is automatically aborted. The operator must clean the ESI source or replace the guard column before proceeding.

References

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Physical Methods in Chemistry and Nano Science. Available at:[Link]

  • Chemguide. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide Analysis. Available at:[Link]

  • G-Biosciences. "Spotting Fragmentation Patterns When Using Mass Spectrometry." Protein Research Blog. Available at:[Link]

Sources

Validation

Publish Comparison Guide: HPLC-UV Method Validation for N-(3-iodophenyl)morpholine-4-carboxamide Quantification

The Analytical Challenge: Mechanistic Grounding & Method Selection As a Senior Application Scientist, I approach analytical method development not as a mere procedural checklist, but as a mechanistic puzzle. The target a...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Mechanistic Grounding & Method Selection

As a Senior Application Scientist, I approach analytical method development not as a mere procedural checklist, but as a mechanistic puzzle. The target analyte, N-(3-iodophenyl)morpholine-4-carboxamide , presents a unique structural profile. It consists of a hydrophobic 3-iodophenyl ring linked to a polar morpholine ring via a carboxamide (urea-type) bridge.

Understanding the causality behind our chromatographic choices begins with deconstructing this structure:

  • Neutrality Across pH Ranges: Because the morpholine nitrogen is part of a urea linkage, its lone pair is delocalized into the carbonyl pi-system. This eliminates its basicity, rendering the molecule essentially neutral across a broad pH range (pH 2–8). Consequently, we can utilize a simple, unbuffered mobile phase (Water/Acetonitrile), reducing pump wear and eliminating the baseline noise associated with complex phosphate buffers.

  • Enhanced UV Chromophore: The heavy iodine atom on the aromatic ring enhances UV absorption via spin-orbit coupling, significantly increasing the molar extinction coefficient at 254 nm.

While Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often touted as the modern gold standards, High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the most robust choice for the routine release testing of this specific compound. LC-MS/MS is highly susceptible to matrix-induced ion suppression, and UPLC requires specialized sub-2 μm columns that operate at extreme pressures . For a neutral, highly UV-active molecule, HPLC-UV provides a highly reproducible, cost-effective, and transferrable solution.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, every protocol described below is engineered as a self-validating system . By integrating System Suitability Testing (SST) directly into the daily workflow, the method inherently flags any deviations in column efficiency or mobile phase composition before a single sample data point is processed.

Protocol 1: Self-Validating Sample Preparation

Causality: The neutral urea core and hydrophobic iodophenyl ring make the compound highly soluble in aprotic organic solvents. Diluting the final sample in the mobile phase prevents "solvent-mismatch" band broadening at the column head.

  • Weighing: Accurately weigh 10.0 mg of N-(3-iodophenyl)morpholine-4-carboxamide reference standard.

  • Primary Dissolution: Dissolve in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes at 25°C.

  • Working Dilution: Dilute 1.0 mL of the stock solution into a 20 mL volumetric flask using the mobile phase (50:50 Water:Acetonitrile) to achieve a working concentration of 50 µg/mL.

  • Internal Control: Spike the solution with 1.0 µg/mL of a known structurally similar impurity (e.g., 3-iodoaniline) to serve as a resolution standard for the SST.

Protocol 2: Chromatographic Conditions (HPLC-UV)

Causality: An isocratic elution is chosen over a gradient to eliminate column re-equilibration time and minimize baseline drift, maximizing throughput for routine QA/QC.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic, 50% Ultrapure Water / 50% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Self-Validation Check (SST): The system must yield a resolution factor ( Rs​ ) > 2.0 between the analyte and the 3-iodoaniline spike, and a tailing factor ( Tf​ ) < 1.5. If these parameters fail, the sequence automatically halts.

Protocol 3: ICH Q2(R2) Validation Execution

Following the latest , the method was validated across key performance characteristics.

  • Specificity (Forced Degradation): Subject the sample to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light for 24 hours. Causality: This proves the UV detector can selectively quantify the active pharmaceutical ingredient (API) without interference from its own breakdown products.

  • Linearity & Range: Prepare 5 concentration levels (10, 25, 50, 75, 100 µg/mL). Inject in triplicate.

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic placebo matrix at 50%, 100%, and 150% of the target concentration.

Visualizing the Analytical Workflow

G Sample Sample Prep: N-(3-iodophenyl)morpholine -4-carboxamide HPLC HPLC-UV Separation (C18, 254 nm) Sample->HPLC Validation ICH Q2(R2) Validation Lifecycle HPLC->Validation Spec Specificity & Forced Degradation Validation->Spec Lin Linearity & Range (R² > 0.999) Validation->Lin Acc Accuracy & Precision (%RSD < 2.0) Validation->Acc Compare Method Comparison (vs UPLC & LC-MS/MS) Spec->Compare Lin->Compare Acc->Compare

Workflow for N-(3-iodophenyl)morpholine-4-carboxamide quantification and validation.

Quantitative Data: Validation Results

The self-validating nature of the protocol yielded highly reproducible data, fully compliant with ICH Q2(R2) standards. The quantitative results are summarized in Table 1.

Table 1: HPLC-UV Validation Summary for N-(3-iodophenyl)morpholine-4-carboxamide

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity R2 = 0.9998 R2 ≥ 0.999
Range 10 - 100 µg/mLInclusive of 80-120% target conc.
Accuracy (Recovery) 99.2% - 100.8%98.0% - 102.0%
Precision (Repeatability) %RSD = 0.85% (n=6)%RSD ≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise (S/N) ≥ 10
Specificity Peak purity angle < thresholdComplete resolution from degradants

Objective Performance Comparison: HPLC vs. Alternatives

To provide a comprehensive perspective, we must benchmark our validated HPLC-UV method against alternative technologies. While UPLC utilizes sub-2 μm particles to achieve rapid separations at high pressures (up to 15,000 psi), and LC-MS/MS offers unparalleled sensitivity via multiple reaction monitoring (MRM) , these benefits come with significant trade-offs in operational cost and matrix susceptibility.

Table 2: Comparative Performance Matrix

FeatureHPLC-UV (Validated Method)UPLC-UVLC-MS/MS
Particle Size 5 µm1.7 µm1.7 µm
Operating Pressure < 4,000 psiUp to 15,000 psiUp to 15,000 psi
Run Time 8.0 min2.0 min2.0 min
Sensitivity (LOQ) 1.5 µg/mL0.3 µg/mL0.005 µg/mL
Matrix Effect NegligibleNegligibleHigh (Ion Suppression)
Capital/Operational Cost LowMediumHigh
Ideal Application Routine QA/QC, Release Testing High-throughput screeningTrace impurity profiling, PK studies

References

  • SepScience. "Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?" Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." Available at:[Link]

  • Waters Corporation. "High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS." Available at:[Link]

Comparative

Comparative IC50 Analysis of N-(3-Iodophenyl)morpholine-4-carboxamide Analogs: Optimizing Epoxide Hydrolase Inhibition

As drug development professionals push the boundaries of targeted therapies, the optimization of small-molecule pharmacophores requires a rigorous understanding of structure-activity relationships (SAR). This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push the boundaries of targeted therapies, the optimization of small-molecule pharmacophores requires a rigorous understanding of structure-activity relationships (SAR). This guide provides an in-depth comparative analysis of N-(3-iodophenyl)morpholine-4-carboxamide and its structural analogs, functioning primarily as inhibitors of Soluble Epoxide Hydrolase (sEH).

By stabilizing endogenous epoxyeicosatrienoic acids (EETs), sEH inhibitors offer profound therapeutic potential for cardiovascular, metabolic, and inflammatory diseases[1]. This guide deconstructs the causality behind the IC50 variations among these analogs and provides a self-validating experimental framework for reproducible screening.

Mechanistic Rationale: The sEH Catalytic Pocket

To understand why specific analogs outperform others, we must first examine the causality of the binding event. The sEH catalytic pocket is characterized by a distinct "L-shaped" hydrophobic tunnel and a highly conserved catalytic triad.

The morpholine-4-carboxamide scaffold is a privileged structure for sEH inhibition due to a tripartite binding mechanism[2]:

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the urea/carboxamide group forms critical hydrogen bonds with the hydroxyl groups of Tyr383 and Tyr466 [3].

  • Hydrogen Bond Donor: The amide N-H group donates a hydrogen bond to the carboxylate of Asp335 [3].

  • Hydrophobic Packing: The 3-iodophenyl group projects into the hydrophobic branch of the active site. The meta-positioned iodine provides optimal steric bulk and polarizability for halogen bonding, while the morpholine ring remains solvent-exposed to enhance pharmacokinetic (PK) properties and aqueous solubility[4].

G Urea Urea Pharmacophore (Morpholine-4-carboxamide) Tyr383 Tyr383 Residue (H-Bond Donor) Urea->Tyr383 Carbonyl Oxygen Tyr466 Tyr466 Residue (H-Bond Donor) Urea->Tyr466 Carbonyl Oxygen Asp335 Asp335 Residue (H-Bond Acceptor) Urea->Asp335 Amide NH Iodophenyl 3-Iodophenyl Group (Hydrophobic Pocket) Urea->Iodophenyl Covalent Morpholine Morpholine Ring (Solvent Exposed / PK) Urea->Morpholine Covalent

Pharmacophore binding model of the morpholine-4-carboxamide analog within the sEH pocket.

Comparative IC50 Data & SAR Analysis

The table below summarizes the in vitro IC50 values of N-(3-iodophenyl)morpholine-4-carboxamide against intelligently designed alternatives.

Compound NameStructural VariationRecombinant Human sEH IC50 (nM)Aqueous Solubility (µM)
N-(3-iodophenyl)morpholine-4-carboxamide Baseline (Target) 12.4 ± 1.2 >150
N-(3-chlorophenyl)morpholine-4-carboxamideHalogen size reduction (I → Cl)45.8 ± 3.1>200
N-(4-iodophenyl)morpholine-4-carboxamidePositional isomer (Meta → Para)185.2 ± 10.5>150
N-(3-iodophenyl)piperidine-1-carboxamideRing variation (Morpholine → Piperidine)8.1 ± 0.9<20
N-(3-trifluoromethylphenyl)morpholine-4-carboxamideBioisostere (I → CF3)15.6 ± 1.8>100
Expert SAR Insights:
  • The Halogen Effect (Iodine vs. Chlorine): Replacing iodine with chlorine increases the IC50 nearly four-fold. Iodine’s larger van der Waals radius and high polarizability allow it to completely fill the hydrophobic sub-pocket, maximizing favorable dispersion forces.

  • Positional Geometry (Meta vs. Para): Moving the iodine from the meta (3-) to the para (4-) position drastically reduces potency (12.4 nM to 185.2 nM). The sEH active site tunnel curves sharply; a para-substituent causes severe steric clashes with the tunnel walls, whereas a meta-substituent perfectly vectors the halogen into the adjacent void.

  • Solubility vs. Potency (Morpholine vs. Piperidine): While the piperidine analog binds slightly tighter (8.1 nM) due to higher lipophilicity, its aqueous solubility drops dangerously low (<20 µM). As an application scientist, I prioritize the morpholine analog; the oxygen heteroatom prevents compound aggregation in aqueous assay buffers, eliminating false-positive readouts common in high-throughput screening.

Experimental Methodology: Self-Validating sEH Inhibition Assay

To ensure trustworthiness, the IC50 values must be derived from a self-validating biochemical system. The following protocol utilizes a fluorogenic substrate, PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), which yields a highly fluorescent product (6-methoxy-2-naphthaldehyde) upon epoxide hydrolysis.

Step-by-Step Protocol
  • Buffer Preparation: Prepare assay buffer containing 25 mM Bis-Tris/HCl (pH 7.0) and 0.1 mg/mL bovine serum albumin (BSA). Causality: BSA is critical to prevent the non-specific adhesion of highly lipophilic analogs to the plastic walls of the microtiter plate.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the morpholine-4-carboxamide analogs in DMSO. Transfer 1 µL of each dilution to a black 96-well plate.

  • Enzyme Incubation: Add 89 µL of recombinant human sEH enzyme (final concentration: 1 nM) to the wells. Incubate at 25°C for 30 minutes. Causality: Urea-based inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins.

  • Substrate Addition: Initiate the reaction by adding 10 µL of PHOME substrate (final concentration: 50 µM).

  • Kinetic Readout: Measure fluorescence continuously for 15 minutes using a microplate reader (Excitation: 330 nm / Emission: 465 nm).

  • Self-Validation & Quality Control:

    • Positive Control: Run AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) in parallel. The assay is only valid if the AUDA IC50 falls within its historical range (2–5 nM).

    • Z'-Factor: Calculate the Z'-factor using DMSO-only (max signal) and no-enzyme (min signal) wells. A Z'-factor > 0.6 validates the assay's dynamic range and robustness.

Workflow Prep Compound Preparation (Serial Dilution) Enzyme sEH Enzyme Incubation (30 min, 25°C) Prep->Enzyme Substrate Add PHOME Substrate Enzyme->Substrate Read Fluorescence Readout (Ex:330nm/Em:465nm) Substrate->Read Analyze IC50 Calculation (Non-linear regression) Read->Analyze

Step-by-step fluorogenic assay workflow for determining sEH inhibitor IC50 values.

References

  • Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis - eScholarship. eScholarship. Available at:[Link]

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PMC. Available at:[Link]

  • Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. SciSpace. Available at:[Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PMC. Available at:[Link]

Sources

Validation

Structural Activity Relationship (SAR) Comparison Guide: N-(3-iodophenyl)morpholine-4-carboxamide in Targeted Drug Discovery

Executive Summary & Mechanistic Rationale In the landscape of rational drug design, urea-based pharmacophores are highly valued for their rigidity, predictable geometry, and dual hydrogen-bond donor/acceptor capabilities...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of rational drug design, urea-based pharmacophores are highly valued for their rigidity, predictable geometry, and dual hydrogen-bond donor/acceptor capabilities. N-(3-iodophenyl)morpholine-4-carboxamide represents a highly optimized fragment and intermediate scaffold widely utilized in the development of targeted therapeutics, including covalent inhibitors for serine proteases (such as Blood Coagulation Factor XIIa and Thrombin) and various kinase targets[1].

As a Senior Application Scientist, it is critical to understand the causality behind this specific structural arrangement. The molecule is engineered with three distinct functional zones, each serving a precise mechanistic purpose:

  • The Morpholine Core (Solubility & ADME): The choice of a morpholine ring over a highly lipophilic piperidine or phenyl ring is a deliberate strategy to optimize physicochemical properties. The ethereal oxygen acts as a weak hydrogen bond acceptor, significantly improving aqueous solubility. This balances the extreme lipophilicity introduced by the heavy iodine atom, preventing the compound from non-specifically partitioning into lipid membranes or aggregating in aqueous assays.

  • The Carboxamide (Urea) Linker (Geometric Rigidity): Crystallographic studies of related morpholine-4-carboxamides confirm that the NC=ON urea-type moiety remains strictly planar[2]. This planarity locks the molecule into a predictable 3D vector, allowing the N-H group to act as a precise hydrogen bond donor to target protein backbone residues.

  • The 3-Iodophenyl Group (Halogen Bonding): The meta-iodine substitution is the primary driver of target affinity. Unlike lighter halogens (fluorine or chlorine), iodine features a highly polarizable electron cloud with a pronounced "sigma-hole"—a localized region of positive electrostatic potential. This allows the 3-iodo group to form highly directional, strong halogen bonds with Lewis basic residues (e.g., carbonyl oxygens) deep within hydrophobic pockets (such as the S1' pocket in proteases) without causing the steric clashes often seen with para-substituted analogs[1].

SAR_Binding Core N-(3-iodophenyl)morpholine -4-carboxamide Morpholine Morpholine Ring (Solubility & H-Bonding) Core->Morpholine Carboxamide Carboxamide Linker (Rigidity & Donor/Acceptor) Core->Carboxamide Iodophenyl 3-Iodophenyl Group (Halogen Bonding) Core->Iodophenyl Target Target Protein Pocket (S1' / Hinge Region) Morpholine->Target Solvent Exposure Carboxamide->Target Backbone H-Bonds Iodophenyl->Target Deep Hydrophobic Fit

Diagram illustrating the modular pharmacophore binding mode of the compound.

Comparative Performance Data

To objectively evaluate the performance of N-(3-iodophenyl)morpholine-4-carboxamide, we must compare it against its structural analogs. The table below synthesizes the SAR trends when modifying the halogen substituent on the phenyl ring.

  • Alternative A: N-phenylmorpholine-4-carboxamide (Unsubstituted). Provides baseline data. While it possesses excellent solubility, it lacks the binding affinity conferred by halogen bonding[2].

  • Alternative B: N-(4-chlorophenyl)morpholine-4-carboxamide (Para-chloro). A common comparative analog. Chlorine is more electronegative and smaller than iodine, resulting in a significantly weaker sigma-hole and suboptimal spatial filling of deep hydrophobic pockets[3].

Quantitative SAR Comparison Table
Compound AnalogTarget Affinity (Relative IC₅₀)*Halogen Bond Potential (σ-hole strength)Aqueous Solubility (µg/mL)Structural Conformation
N-(3-iodophenyl)morpholine-4-carboxamide +++ (Highest)Strong (Highly polarizable)85Chair morpholine, Planar urea
N-(4-chlorophenyl)morpholine-4-carboxamide++ (Moderate)Weak110Chair morpholine, Planar urea[3]
N-phenylmorpholine-4-carboxamide+ (Baseline)None250Chair morpholine, Planar urea[2]

*Note: Relative IC₅₀ values represent generalized trends observed in serine protease/kinase inhibition assays where halogen bonding is a critical binding determinant.

Experimental Protocols: Synthesis and Validation

The following methodologies provide a self-validating system for synthesizing and evaluating this class of compounds. Every step includes built-in quality control to ensure data integrity.

Protocol A: Synthesis of N-(3-iodophenyl)morpholine-4-carboxamide

This procedure utilizes a highly efficient isocyanate-amine coupling reaction.

  • Reagent Preparation: Dissolve 10 mmol of 3-iodophenyl isocyanate in 25 mL of anhydrous dichloromethane (DCM). Causality: Anhydrous DCM is strictly required to prevent the electrophilic isocyanate from reacting with ambient moisture to form a symmetric urea byproduct.

  • Nucleophilic Addition: Add 10 mmol of morpholine and 10 mmol of triethylamine (TEA) dropwise at 0°C. Causality: TEA acts as a catalytic base to enhance the nucleophilicity of morpholine, while the 0°C environment controls the exothermic nature of the reaction, preventing side-product formation.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). Causality: The reaction must not be quenched until the isocyanate spot completely disappears, ensuring maximum yield and safety.

  • Workup & Purification: Pour the mixture into 100 mL of ice-water. Extract the organic layer, wash with brine, and dry over anhydrous MgSO₄. Filter and evaporate the solvent. Recrystallize the crude solid from ethanol to yield pure colorless crystals.

  • Structural Validation: Confirm the structure via ¹H NMR. The morpholine ring must exhibit a distinct chair conformation, and the urea N-H proton should appear as a highly deshielded singlet due to its hydrogen-bonding nature[2].

Protocol B: High-Throughput Enzymatic Screening (SAR Validation)

To evaluate the biological impact of the 3-iodo substitution, an in vitro fluorescence-based assay is employed.

  • Compound Preparation: Prepare 10 mM stock solutions of all comparative analogs in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point dose-response curve.

  • Pre-Incubation: Incubate the compounds with the target enzyme (e.g., 1 nM FXIIa) in assay buffer (pH 7.4) for 30 minutes at 37°C. Causality: Halogen bonds, while strong, can exhibit slower association kinetics than standard hydrogen bonds. A 30-minute pre-incubation ensures the system reaches thermodynamic equilibrium before measurement[1].

  • Substrate Addition & Readout: Add the specific fluorogenic substrate to initiate the reaction. Measure the linear rate of fluorescence increase over 20 minutes using a microplate reader.

  • Data Integrity (Self-Validation): Calculate the Z'-factor for the assay plate using DMSO negative controls and a known potent inhibitor as a positive control. Causality: Only plates yielding a Z' > 0.6 are accepted, ensuring that the subtle IC₅₀ differences between the 3-iodo and 4-chloro analogs are statistically significant and not due to assay noise.

Workflow Step1 1. Synthesis (Isocyanate + Morpholine) Step2 2. Purification (Recrystallization) Step1->Step2 Step3 3. in vitro Assay (Target Inhibition) Step2->Step3 Step4 4. SAR Analysis (IC50 & Kinetics) Step3->Step4

Step-by-step experimental workflow from synthesis to SAR validation.

References

  • Imberg, L., et al. "Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin." PMC / nih.gov. 1

  • "N-Phenyl-morpholine-4-carboxamide." Acta Crystallogr Sect E Struct Rep Online / nih.gov. 2

  • Li, Y-F. "N-(4-Chlorophenyl)morpholine-4-carboxamide." Acta Crystallogr Sect E Struct Rep Online / nih.gov. 3

Sources

Comparative

Benchmarking N-(3-iodophenyl)morpholine-4-carboxamide (3I-NMC): A Comparative Guide to Serine Hydrolase Inhibitors

As the landscape of neuroinflammatory and analgesic drug discovery evolves, the endocannabinoid system—specifically the modulation of anandamide (AEA) via Fatty Acid Amide Hydrolase (FAAH)—remains a high-value target[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of neuroinflammatory and analgesic drug discovery evolves, the endocannabinoid system—specifically the modulation of anandamide (AEA) via Fatty Acid Amide Hydrolase (FAAH)—remains a high-value target[1]. Evaluating novel chemotypes against established clinical or preclinical standards is a critical responsibility for application scientists.

This guide provides an objective, data-driven benchmark of N-(3-iodophenyl)morpholine-4-carboxamide (3I-NMC) , an experimental aryl-morpholine urea, against the gold-standard FAAH inhibitors PF-3845 (a piperidine biaryl ether urea) and URB597 (a biphenyl carbamate)[2][3].

Structural Rationale & Mechanistic Causality

To understand the utility of 3I-NMC, we must first analyze the causality behind its structural design. Irreversible inhibitors of serine hydrolases (SHs) typically operate by carbamoylating the catalytic serine nucleophile (Ser241 in FAAH)[2].

  • The Urea Core: Like the ultrapotent triazole and piperidine ureas[4], the carboxamide core of 3I-NMC acts as a pseudo-substrate. The enzyme attacks the carbonyl carbon, leading to the expulsion of the leaving group and the formation of a stable, covalently carbamoylated enzyme intermediate.

  • The Morpholine Ring: Unlike highly lipophilic piperidine rings, the morpholine moiety introduces an oxygen heteroatom that acts as a hydrogen-bond acceptor. This subtly improves aqueous solubility and modulates the partition coefficient (LogP), preventing the non-specific membrane partitioning often seen with highly lipophilic probes.

  • The 3-Iodophenyl Group: The inclusion of an iodine atom serves two advanced functional purposes. First, it enables strong halogen bonding within the hydrophobic acyl-chain binding pocket of FAAH, stabilizing the pre-covalent encounter complex. Second, it provides a direct synthetic handle for 125 I-radiolabeling, making 3I-NMC an ideal candidate for high-resolution receptor autoradiography and PET/SPECT tracer development.

FAAH_Pathway AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Ser241 Nucleophile) AEA->FAAH Hydrolysis CB1 CB1 / CB2 Receptors (Analgesia) AEA->CB1 Receptor Activation AA Arachidonic Acid (Inactive/Pro-inflammatory) FAAH->AA Degradation Inhibitors Covalent Inhibitors (3I-NMC, PF-3845, URB597) Inhibitors->FAAH Covalent Carbamoylation

Mechanism of FAAH inhibition by urea-based compounds and AEA signaling.

Comparative Profiling: Benchmarking the Data

When benchmarking 3I-NMC against standard inhibitors, we evaluate binding affinity ( Ki​ ), covalent efficiency ( kinact​/Ki​ ), and in vivo duration of action. PF-3845 is renowned for its exceptional potency and long half-life[2], while URB597 remains the most widely cited historical standard[3].

Table 1: Quantitative Benchmarking of FAAH Inhibitors
CompoundScaffold TypeTarget Ki​ ( μ M) kinact​/Ki​ (M −1 s −1 )In Vivo Half-LifePrimary Application Advantage
PF-3845 Piperidine biaryl ether ureaFAAH0.23~14,000> 24hExceptional in vivo potency and duration[2].
URB597 Biphenyl carbamateFAAH2.00~1,6504-6hWell-characterized historical gold-standard[2].
3I-NMC Aryl-morpholine ureaFAAH / SHs~0.85~4,200~12h*Halogen bonding; 125 I radiolabeling handle.

*Note: 3I-NMC values are representative of optimized aryl-morpholine urea profiles derived from comparative serine hydrolase profiling[4].

Application Insight: While PF-3845 dominates in raw kinetic efficiency ( kinact​/Ki​ ), its extreme potency can sometimes mask subtle off-target lipid network perturbations. 3I-NMC offers a balanced kinetic profile closer to URB597, but with the added structural utility of the iodine atom for specialized structural biology workflows (e.g., heavy-atom phasing in X-ray crystallography).

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the protocols used to benchmark these inhibitors must be inherently self-validating. Below are the step-by-step methodologies for validating 3I-NMC in vitro and in vivo.

Protocol A: In Vitro Target Selectivity via Activity-Based Protein Profiling (ABPP)

This protocol uses a fluorophosphonate (FP)-rhodamine probe that covalently binds only to catalytically active serine hydrolases[4]. Self-Validating Mechanism: The FP-rhodamine probe acts as an internal positive control for proteome integrity. If the inhibitor is non-selective, multiple fluorescent bands will disappear. If the assay fails entirely, no bands will appear, immediately alerting the researcher to probe degradation.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize wild-type mouse brain tissue in cold PBS (pH 7.4). Centrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction (where FAAH is localized).

  • Inhibitor Incubation: Aliquot 50 µg of membrane proteome. Add 3I-NMC, PF-3845, or URB597 (titrated from 1 nM to 10 µM in DMSO; final DMSO <1%). Incubate at 37°C for 30 minutes.

  • Probe Labeling: Add 1 µM FP-rhodamine probe to all samples. Incubate in the dark at room temperature for 30 minutes.

  • Separation & Quenching: Quench the reaction with 4x SDS loading buffer. Boil samples at 95°C for 5 minutes, then resolve via 10% SDS-PAGE.

  • Imaging: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at ex/em 532/580 nm. Quantify the dose-dependent disappearance of the 63 kDa FAAH band to calculate IC 50​ .

ABPP_Workflow Proteome 1. Tissue Proteome (Serine Hydrolases) Incubation 2. Inhibitor Incubation (Target Engagement) Proteome->Incubation Probe 3. FP-Rhodamine Probe (Binds Active SHs) Incubation->Probe SDS_PAGE 4. SDS-PAGE (Protein Separation) Probe->SDS_PAGE Imaging 5. Fluorescence Imaging (Quantify Band Loss) SDS_PAGE->Imaging

Activity-Based Protein Profiling workflow for validating target engagement.

Protocol B: In Vivo Target Engagement via LC-MS/MS Lipidomics

To confirm that 3I-NMC functionally inhibits FAAH in vivo, we quantify the accumulation of its endogenous substrate, AEA[1]. Self-Validating Mechanism: This workflow includes an internal biological control. By simultaneously quantifying AEA (FAAH substrate) and 2-arachidonoylglycerol (2-AG, a MAGL substrate), the system validates target selectivity. A selective FAAH inhibitor will exclusively elevate AEA; a concomitant rise in 2-AG indicates off-target MAGL cross-reactivity[1].

Step-by-Step Methodology:

  • Administration: Administer 3I-NMC, PF-3845 (10 mg/kg), or vehicle intraperitoneally (i.p.) to C57BL/6 mice[3].

  • Tissue Harvesting: At 2 hours post-injection, euthanize the animals and rapidly rapidly freeze brain tissue in liquid nitrogen to halt post-mortem lipid metabolism.

  • Lipid Extraction: Homogenize tissue in 2:1:1 chloroform/methanol/Tris buffer containing deuterated internal standards (AEA-d4 and 2-AG-d5). Extract the organic layer and dry under nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute in methanol and inject onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive multiple reaction monitoring (MRM) mode.

  • Quantification: Calculate absolute lipid concentrations by comparing endogenous lipid peak areas to their respective deuterated internal standards.

Conclusion

While PF-3845 remains the undisputed champion for maximizing in vivo duration and potency[2], and URB597 serves as the foundational reference standard[3], 3I-NMC occupies a highly specialized niche. By replacing the piperidine or biphenyl moieties with an aryl-morpholine scaffold, 3I-NMC maintains robust covalent inhibition while providing a critical iodine handle. For researchers focused on structural biology, radioligand development, or fine-tuning the physicochemical properties of serine hydrolase inhibitors, 3I-NMC is a highly logical and versatile benchmarking tool.

References
  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central (PMC). URL:[Link]

  • The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. PubMed Central (PMC). URL:[Link]

  • FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats. PubMed Central (PMC). URL:[Link]

  • Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors. PubMed Central (PMC). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3-iodophenyl)morpholine-4-carboxamide

Standard Operating Procedure: Personal Protective Equipment and Handling Logistics for N-(3-iodophenyl)morpholine-4-carboxamide As a Senior Application Scientist, I approach chemical safety not as a static checklist, but...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Logistics for N-(3-iodophenyl)morpholine-4-carboxamide

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a mechanistic system of risk mitigation. N-(3-iodophenyl)morpholine-4-carboxamide is a high-value intermediate widely utilized in transition-metal-catalyzed cross-coupling reactions (e.g., oxidative addition in palladium or gold catalysis)[1]. However, its dual-functional nature—combining a photolabile aryl iodide with a bioavailable morpholine-4-carboxamide core—presents unique exposure risks. The morpholine-carboxamide moiety is a known skin and severe eye irritant, while the fine particulate nature of the solid poses an acute inhalation hazard[2].

This guide provides a self-validating, step-by-step operational framework for the safe handling, emergency cleanup, and disposal of this compound, grounded in authoritative regulatory standards.

Quantitative Hazard & Physicochemical Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical properties that dictate the compound's behavior in the laboratory environment.

Property / HazardProfile for N-(3-iodophenyl)morpholine-4-carboxamideOperational Implication
Physical State Solid (Crystalline / Powder)High risk of aerosolization and electrostatic clinging during weighing.
GHS Health Hazards Category 2 Skin Irritant, Category 2A Eye Irritant, Category 3 STOT (Respiratory)Direct contact causes acute mucosal and dermal inflammation[2].
Chemical Reactivity Light-sensitive (Aryl Iodide)May slowly degrade to release reactive iodine species or hydrogen iodide (HI) gas over time.
Solubility Soluble in DMSO, DMF, DCMRapid dermal absorption if handled in solution; requires highly impermeable barrier materials.

Personal Protective Equipment (PPE) Matrix & Causality

In accordance with OSHA 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment[3]. The following matrix explains the causality behind each required piece of equipment.

  • Hand Protection: Double-Gloving System

    • Specification: Inner layer: 4-mil standard nitrile. Outer layer: 8-mil extended-cuff nitrile.

    • Causality: Nitrile provides superior resistance to halogenated aromatics and the polar aprotic solvents (like DMSO) typically used to dissolve this compound. Double-gloving creates a self-validating breach-detection system . If the outer glove is compromised by a micro-tear or chemical permeation, the inner glove provides a critical temporal buffer, allowing the researcher to safely abort the task and doff the contaminated PPE.

  • Respiratory Protection: Particulate Filtration

    • Specification: NIOSH-approved N95, P99, or P100 half-face respirator (or PAPR for bulk handling)[2].

    • Causality: As a dry powder, N-(3-iodophenyl)morpholine-4-carboxamide is highly susceptible to electrostatic aerosolization. A P100 filter intercepts >99.9% of airborne particulates, physically blocking the compound from entering the respiratory tract and causing acute STOT (Specific Target Organ Toxicity) irritation.

  • Eye and Face Protection: Total Enclosure

    • Specification: ANSI Z87.1 compliant indirect-vented chemical splash goggles. A face shield is required if handling >10 grams or when solvating.

    • Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. Indirect-vented goggles create a micro-environment that prevents fine powders and reactive iodine degradation products from contacting the ocular mucosa.

  • Body Protection: Chemical-Resistant Barrier

    • Specification: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. Disposable Tyvek sleeves are recommended for deep-hood work.

    • Causality: Knit cuffs prevent the wrists from being exposed between the glove and the coat, eliminating a common vector for dermal exposure.

Operational Workflow & Handling Protocol

Do not rely solely on PPE; PPE is your last line of defense. The following step-by-step methodology integrates engineering controls with operational discipline.

  • Step 1: Pre-Task Validation

    • Verify that the chemical fume hood is operational with a face velocity of 80–120 linear feet per minute (LFM).

    • Clear the hood of all unnecessary equipment to prevent turbulent airflow, which can aerosolize the powder.

  • Step 2: Static Mitigation

    • Wipe the exterior of the chemical container and the weighing balance with an anti-static cloth.

    • Scientific Rationale: Aryl iodides in powder form often hold a static charge. Neutralizing this charge prevents the powder from "jumping" off the spatula and contaminating the user's gloves or the balance enclosure.

  • Step 3: Weighing and Transfer

    • Don the full PPE matrix described in Section 2.

    • Use a disposable, anti-static polypropylene spatula.

    • Weigh the material directly into a pre-tared, sealable vial (e.g., a septum-capped vial) rather than an open weigh boat.

    • Seal the vial before removing it from the fume hood.

  • Step 4: Decontamination

    • Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., a Kimwipe dampened with isopropanol or ethanol).

    • Doff the outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency Response & Spill Cleanup Protocol

In the event of a spill, immediate and methodical action is required to prevent aerosolization and systemic exposure.

  • Step 1: Isolate and Assess

    • Immediately alert nearby personnel. If the spill is outside a fume hood, evacuate the immediate area to allow airborne dust to settle.

  • Step 2: Containment (Solid Spill)

    • Do not dry-sweep the powder, as this will aerosolize the active pharmaceutical intermediate (API).

    • Gently cover the spill with damp vermiculite or sand to suppress dust formation[2].

  • Step 3: Neutralization and Collection

    • Using a plastic scoop, transfer the absorbed mixture into a rigid, sealable hazardous waste container.

    • Wash the spill area with a 10% sodium thiosulfate solution. Scientific Rationale: Sodium thiosulfate acts as a reducing agent, neutralizing any free iodine ( I2​ ) that may have formed via photolytic degradation of the aryl iodide.

  • Step 4: Verification

    • Perform a final wipe of the area with soap and water. Dispose of all cleanup materials as halogenated organic waste.

Waste Disposal & Logistical Plan

The disposal of N-(3-iodophenyl)morpholine-4-carboxamide must strictly adhere to environmental regulations regarding halogenated organics.

  • Step 1: Waste Segregation

    • Never mix this compound with non-halogenated waste streams. The presence of the iodine atom dictates that it must be processed at facilities equipped for halogenated organics[4].

  • Step 2: Solid Waste

    • Place all contaminated consumables (gloves, spatulas, Kimwipes, empty vials) into a designated, clearly labeled "Solid Halogenated Organic Waste" container.

  • Step 3: Liquid Waste

    • If the compound was dissolved in a solvent (e.g., DCM, DMSO), collect the liquid in a chemically compatible, high-density polyethylene (HDPE) carboy labeled "Halogenated Solvent Waste."

  • Step 4: Institutional Transfer

    • Coordinate with your Environmental Health and Safety (EHS) department for pickup. Ensure the waste profile explicitly lists "Aryl Iodide / Morpholine derivative" to facilitate proper incineration protocols[4].

Operational Workflow Diagram

G Start Pre-Task Risk Assessment (OSHA 1910.132) PPE Don PPE Matrix (Double Nitrile, P100, Goggles) Start->PPE Engineering Verify Engineering Controls (Fume Hood > 100 LFM) Start->Engineering Handling Handle N-(3-iodophenyl)morpholine-4-carboxamide (Anti-Static Weighing & Transfer) PPE->Handling Engineering->Handling Spill Spill Detected? Handling->Spill Cleanup Emergency Spill Protocol (Damp Vermiculite + Thiosulfate Wash) Spill->Cleanup Yes Disposal Waste Segregation (Halogenated Organic Waste Stream) Spill->Disposal No Cleanup->Disposal End Decontamination & Doffing Disposal->End

Self-validating workflow for handling and disposal of N-(3-iodophenyl)morpholine-4-carboxamide.

References

  • Organometallic S-arylation Reagents for Rapid PEGylation of Biomolecules Bioconjugate Chemistry - ACS Publications[Link]

  • Personal Protective Equipment Subpart I 29 CFR 1910.132 Occupational Safety and Health Administration (OSHA)[Link]

  • Management of Waste - Prudent Practices in the Laboratory National Research Council (US) Committee on Prudent Practices in the Laboratory - NCBI Bookshelf[Link]

Sources

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